(2-(2-Aminophenyl)thiazol-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQSIXOLHUMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679365 | |
| Record name | [2-(2-Aminophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658076-79-0 | |
| Record name | [2-(2-Aminophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2-(2-Aminophenyl)thiazol-4-yl)methanol
Introduction: The Significance of the Aminophenylthiazole Scaffold
The (2-(2-aminophenyl)thiazol-4-yl)methanol molecule belongs to a class of heterocyclic compounds that are of significant interest to the pharmaceutical and materials science industries. The aminophenylthiazole core is a recognized "privileged scaffold," meaning it is a versatile structural motif that can interact with a variety of biological targets. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The presence of the 2-aminophenyl group introduces a key site for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery. Furthermore, the 4-methanol substituent provides a handle for conjugation to other molecules or for modulating the compound's solubility and pharmacokinetic properties. This guide provides a comprehensive, technically detailed protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative references.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is designed to circumvent potential side reactions and purification challenges associated with the free amino group in the starting materials.
Stage 1: Hantzsch Thiazole Synthesis of the Nitro-Intermediate. The core thiazole ring is constructed via the well-established Hantzsch thiazole synthesis[3][4]. This reaction involves the cyclocondensation of a thioamide with an α-haloketone. In this protocol, we will react 2-nitrothiobenzamide with 1,3-dichloroacetone. The resulting 4-(chloromethyl)thiazole derivative is then hydrolyzed to the corresponding methanol.
Stage 2: Reduction of the Nitro Group. The nitro group of the intermediate is then selectively reduced to the desired primary amine, yielding the final product. This transformation can be accomplished using various reducing agents, with tin(II) chloride in hydrochloric acid being a reliable and high-yielding method.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of (2-(2-nitrophenyl)thiazol-4-yl)methanol
This stage involves two key steps: the Hantzsch cyclocondensation to form the thiazole ring with a chloromethyl substituent at the 4-position, followed by hydrolysis to the methanol.
Step 1.1: Synthesis of 2-(chloromethyl)-4-(2-nitrophenyl)thiazole
Rationale: The Hantzsch thiazole synthesis is a robust method for the formation of the thiazole ring system. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration[4]. The use of 2-nitrothiobenzamide is strategic, as the electron-withdrawing nitro group can enhance the reactivity of the thioamide and is a stable precursor to the desired amine. 1,3-dichloroacetone is a readily available α-haloketone that provides the necessary carbon backbone for the thiazole ring and introduces the chloromethyl handle at the 4-position.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrothiobenzamide (10.0 g, 54.9 mmol) in 100 mL of absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (7.6 g, 60.4 mmol, 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is a solid. Recrystallize from ethanol to obtain pure 2-(chloromethyl)-4-(2-nitrophenyl)thiazole.
Step 1.2: Hydrolysis to (2-(2-nitrophenyl)thiazol-4-yl)methanol
Rationale: The chloromethyl group is converted to the desired methanol via a nucleophilic substitution reaction (hydrolysis). This is typically carried out in the presence of a weak base, such as sodium bicarbonate, in an aqueous solvent mixture to facilitate the displacement of the chloride ion by a hydroxide ion.
Protocol:
-
Suspend the purified 2-(chloromethyl)-4-(2-nitrophenyl)thiazole (from Step 1.1) in a mixture of 100 mL of acetone and 50 mL of water in a 250 mL round-bottom flask.
-
Add sodium bicarbonate (6.9 g, 82.4 mmol, 1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-(2-nitrophenyl)thiazol-4-yl)methanol.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Stage 2: Reduction of (2-(2-nitrophenyl)thiazol-4-yl)methanol to this compound
Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, but the use of tin(II) chloride dihydrate in the presence of a strong acid like hydrochloric acid is particularly effective for this substrate. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation steps to form the amine. This method is generally high-yielding and avoids the use of high-pressure hydrogenation, which might affect other functional groups.
Protocol:
-
In a 500 mL round-bottom flask, dissolve the purified (2-(2-nitrophenyl)thiazol-4-yl)methanol (from Stage 1) in 150 mL of ethanol.
-
To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) in portions.
-
Carefully add 50 mL of concentrated hydrochloric acid dropwise while cooling the flask in an ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture carefully into a beaker containing crushed ice and basify to a pH of approximately 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is the crude product. Filter the solid and wash thoroughly with water.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 2-nitrothiobenzamide | C₇H₆N₂O₂S | 182.20 | - | Yellow solid |
| 1,3-dichloroacetone | C₃H₄Cl₂O | 126.97 | - | Colorless liquid |
| (2-(2-nitrophenyl)thiazol-4-yl)methanol | C₁₀H₈N₂O₃S | 252.25 | 70-80 (over 2 steps) | Pale yellow solid |
| This compound | C₁₀H₁₀N₂OS | 206.26 | 85-95 | Off-white to light brown solid |
Visualization of the Reaction Mechanism
The core of this synthesis lies in the Hantzsch thiazole formation. The following diagram illustrates the key steps of the cyclocondensation reaction.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product must be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the solid products.
By adhering to these analytical practices, the integrity of the synthesis is continuously validated.
References
An In-depth Technical Guide to the Chemical Properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from related structural analogs, this document offers insights into its synthesis, characterization, and potential reactivity, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Molecular Structure and Core Physicochemical Properties
This compound, with the CAS Number 658076-79-0, possesses a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol .[1] The hydrochloride salt of this compound is also commercially available.[2] The molecule features a central thiazole ring, substituted at the 2-position with a 2-aminophenyl group and at the 4-position with a hydroxymethyl group. This unique arrangement of functional groups imparts a specific set of chemical characteristics that are crucial for its biological activity and potential applications.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 658076-79-0 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₀N₂OS | ChemScene[1] |
| Molecular Weight | 206.26 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | ChemScene[1] |
| Predicted LogP | 1.8846 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Purification
The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis.[3][4][5][6][7] This versatile method involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
A plausible synthetic route, outlined below, leverages readily available starting materials. The causality behind this experimental design lies in the reliability and broad applicability of the Hantzsch synthesis for constructing the thiazole core.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Aminothiobenzamide
-
To a solution of 2-aminobenzonitrile in a suitable solvent (e.g., pyridine or ethanol), introduce a source of sulfur, such as hydrogen sulfide gas in the presence of a base (e.g., triethylamine) or Lawesson's reagent.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-aminothiobenzamide.
Step 2: Synthesis of 1-Bromo-3-hydroxypropan-2-one
-
Protect one of the hydroxyl groups of 1,3-dihydroxyacetone using a suitable protecting group (e.g., tert-butyldimethylsilyl).
-
Brominate the resulting protected ketone at the α-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or bromine in acetic acid.
-
Remove the protecting group under appropriate conditions (e.g., TBAF for a silyl ether) to yield 1-bromo-3-hydroxypropan-2-one.
Step 3: Hantzsch Condensation to form this compound
-
Dissolve 2-aminothiobenzamide and 1-bromo-3-hydroxypropan-2-one in a suitable solvent, such as ethanol or isopropanol.
-
Reflux the mixture for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).
Analytical and Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar 2-aminothiazole and 2-aminobenzothiazole derivatives.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the aminophenyl ring, the thiazole proton, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups.
-
Aromatic Protons (phenyl ring): A complex multiplet pattern between δ 6.5-8.0 ppm.
-
Thiazole Proton (H5): A singlet around δ 7.0-7.5 ppm.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Amino Protons (-NH₂): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 5.0-6.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet or a triplet (if coupled to the methylene protons), also exchangeable with D₂O.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the carbons of the phenyl and thiazole rings, as well as the methylene carbon.
-
Thiazole Carbons: C2 (attached to the phenyl group and nitrogen) is expected to be downfield (δ ~160-170 ppm), C4 (attached to the hydroxymethyl group) and C5 are expected in the aromatic region (δ ~110-150 ppm).
-
Phenyl Carbons: Six distinct signals in the aromatic region (δ ~115-150 ppm).
-
Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 207.06. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH) and potentially cleavage of the bond between the phenyl and thiazole rings.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the key functional groups present in the molecule.
-
N-H stretching (amine): Two distinct bands in the region of 3300-3500 cm⁻¹.
-
O-H stretching (alcohol): A broad band around 3200-3600 cm⁻¹.
-
C=N stretching (thiazole): A sharp absorption around 1600-1650 cm⁻¹.
-
C=C stretching (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
C-O stretching (alcohol): A strong band around 1000-1200 cm⁻¹.
Chemical Reactivity and Potential for Derivatization
The presence of multiple functional groups—an aromatic amine, a primary alcohol, and the thiazole heterocycle—makes this compound a versatile scaffold for further chemical modifications.
Caption: Reactivity map of this compound.
-
Amino Group: The primary aromatic amine can undergo standard reactions such as acylation to form amides, alkylation, and diazotization followed by various Sandmeyer-type reactions to introduce a wide range of substituents on the phenyl ring.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an ether.
-
Thiazole Ring: The thiazole ring is an electron-rich aromatic system. The C5 position is susceptible to electrophilic aromatic substitution, such as halogenation.
Applications in Drug Discovery and Development
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory effects. The specific combination of the 2-aminophenyl and 4-hydroxymethyl substituents on the thiazole core of the title compound provides multiple points for diversification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The amino and hydroxyl groups can also participate in crucial hydrogen bonding interactions with biological targets.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in drug discovery. While detailed experimental data on its physical properties are currently limited, its synthesis can be achieved through established chemical transformations. The presence of versatile functional groups allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers in their scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. 658076-79-0 [2-(2-Amino-phenyl)-thiazol-4-yl-methanol hydrochloride AKSci 9276AH [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. universalprint.org [universalprint.org]
(2-(2-Aminophenyl)thiazol-4-yl)methanol CAS number 658076-79-0
An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol (CAS: 658076-79-0): A Key Intermediate in Medicinal Chemistry
Introduction
This compound, identified by CAS Number 658076-79-0, is a heterocyclic organic compound featuring a core structure where a 2-aminophenyl group is linked to the 2-position of a thiazole ring, which is further substituted with a hydroxymethyl group at the 4-position. This molecule represents a significant building block for researchers and scientists, particularly in the field of drug discovery and development. Its importance stems from its incorporation of the 2-aminothiazole scaffold, a moiety widely recognized as a "privileged structure" in medicinal chemistry.[1][2]
The 2-aminothiazole nucleus is a fundamental component of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The specific arrangement of the aminophenyl and hydroxymethyl functional groups on the thiazole core of CAS 658076-79-0 provides distinct points for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
However, it is crucial for drug development professionals to recognize the dual nature of this scaffold. While it is a key component in successful drugs, the 2-aminothiazole group has also been categorized as a potential toxicophore, susceptible to metabolic activation that can lead to reactive metabolite formation.[2] This guide aims to provide a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications, and safety considerations to support its informed use in research and development.
Physicochemical Properties and Characterization
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These characteristics influence reaction conditions, purification strategies, solubility, and potential biological interactions. The key computed and known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 658076-79-0 | [7][8] |
| Molecular Formula | C₁₀H₁₀N₂OS | [7] |
| Molecular Weight | 206.26 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [7] |
| LogP (calculated) | 1.88 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bonds | 2 | [7] |
Standard analytical techniques are employed to confirm the identity and purity of the compound post-synthesis. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H (amine), O-H (alcohol), and C=N/C=C bonds of the heterocyclic system.
Synthesis and Mechanistic Insights
The construction of the thiazole ring is most commonly achieved via the Hantzsch Thiazole Synthesis , a robust and high-yielding reaction between an α-haloketone and a thioamide.[9][10] A logical and efficient synthetic route to this compound involves a two-step process: an initial Hantzsch condensation to form the corresponding ester, followed by a chemical reduction to yield the target primary alcohol. This approach is supported by established procedures for analogous structures.[11]
Proposed Synthetic Pathway
The overall workflow involves the synthesis of an ester intermediate, ethyl 2-(2-aminophenyl)thiazole-4-carboxylate, which is then reduced to the final product.
Caption: Proposed two-step synthesis of this compound.
Mechanistic Consideration: Hantzsch Thiazole Synthesis
The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[12] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the final aromatic thiazole ring. This method is favored for its efficiency and the accessibility of simple reagents.[9][13]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: A Self-Validating System
The following protocol is a representative, self-validating workflow. Each step includes built-in checks (e.g., TLC, spectroscopic analysis) to ensure the reaction has proceeded as expected before moving to the next stage.
Step A: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiobenzamide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[12]
-
Reagent Addition: Add ethyl bromopyruvate (1.05 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/hexane.[9] The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.
-
Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture with a mild base like a saturated sodium bicarbonate solution to remove any generated HBr.
-
Purification and Validation: Collect the crude solid by filtration and wash with cold water.[9] The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The identity and purity of the resulting ester must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis before proceeding.
Step B: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a suspension of Lithium Aluminium Hydride (LiAlH₄, 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).[11] Cool the suspension to 0 °C in an ice bath.
-
Causality: LiAlH₄ is a powerful reducing agent capable of converting esters to primary alcohols. An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water.[11]
-
-
Reagent Addition: Dissolve the ethyl 2-(2-aminophenyl)thiazole-4-carboxylate from Step A in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Quenching and Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.
-
Purification and Final Validation: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound. The final structure and purity must be rigorously confirmed by NMR, MS, and IR spectroscopy.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is a valuable scaffold due to the strategic placement of its functional groups, which serve as handles for diversification and interaction with biological targets.
The 2-Aminothiazole Privileged Scaffold
The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates. Its utility is attributed to its ability to act as a bioisostere of other aromatic rings, its metabolic stability, and its capacity to engage in crucial hydrogen bonding interactions with protein targets.
| Biological Activity of 2-Aminothiazole Derivatives | Key Therapeutic Areas | References |
| Anticancer | Kinase Inhibition (e.g., Dasatinib) | [3][4] |
| Antimicrobial / Antifungal | Infectious Diseases | [1][6] |
| Anti-inflammatory | COX Inhibition, Autoimmune Diseases | [1][14] |
| Antiviral | HIV, other viral infections | [1][5] |
| Antihypertensive | Cardiovascular Disease | [1][6] |
Structural Significance and Derivatization Potential
The specific structure of this compound offers three key points for chemical modification to explore structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. chemscene.com [chemscene.com]
- 8. 658076-79-0([2-(2-amino-phenyl)-thiazol-4-yl]-methanol) | Kuujia.com [de.kuujia.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. synarchive.com [synarchive.com]
- 11. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterocyclic compound (2-(2-Aminophenyl)thiazol-4-yl)methanol. It details the molecule's fundamental physicochemical properties, outlines a standard laboratory-scale synthesis protocol, describes methods for its analytical characterization, and discusses its relevance within the field of medicinal chemistry.
Compound Profile and Physicochemical Properties
This compound is a substituted aminophenylthiazole derivative. The core structure features a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a prevalent scaffold in drug discovery due to its wide range of biological activities.[1][2][3] The molecule is further functionalized with an aminophenyl group at the 2-position and a methanol group at the 4-position, providing multiple sites for potential chemical modification or biological interaction.
The precise molecular weight and other key computational and physical data are crucial for experimental design, analytical characterization, and interpretation of biological assays. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [4][5] |
| Molecular Weight (Average) | 206.26 g/mol | [4][5] |
| CAS Number | 658076-79-0 | [4] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CO)N | [4] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [4] |
| Predicted LogP | 1.88 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch thiazole synthesis.[6][7] This method typically involves the reaction of an α-haloketone with a thioamide. For this compound, a common conceptual pathway involves the cyclocondensation of a suitable α-halocarbonyl compound with 2-aminobenzothioamide.
Below is a representative, step-by-step protocol for the laboratory synthesis.
Diagram: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
Causality: This protocol follows the Hantzsch synthesis logic, where an α-halocarbonyl is essential for forming the C-C-S backbone of the thiazole ring, and a thioamide provides the N-C-S component. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction upon heating.
-
Preparation of Thioamide Intermediate :
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol.
-
Add a thionating agent, such as Lawesson's reagent or thioacetamide (1.1 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude 2-aminobenzothioamide intermediate.
-
-
Hantzsch Cyclocondensation :
-
Dissolve the crude 2-aminobenzothioamide intermediate in absolute ethanol in a new flask.
-
Add 1,3-dichloroacetone or a similar α-haloketone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The formation of the thiazole ring is typically indicated by a color change and can be monitored by TLC.[6]
-
-
Work-up and Purification :
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a base, such as a saturated sodium bicarbonate solution, which will precipitate the crude product.
-
Filter the resulting solid, wash it with water, and dry it under a vacuum.
-
For final purification, employ column chromatography on silica gel, using a solvent system like ethyl acetate/hexane to isolate the pure this compound.
-
Self-Validation: The purity of the final product must be confirmed through the analytical techniques described in the following section. The consistency of spectral data with the expected structure validates the success of the synthesis.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques is required. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.[8][9][10]
Diagram: Analytical Characterization Workflow
Caption: Standard workflow for the analytical validation of the target compound.
Detailed Methodologies:
-
Mass Spectrometry (MS) :
-
Objective : To determine the molecular weight of the compound, providing the most direct confirmation of its elemental formula.
-
Protocol : Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result : The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to 207.26. The fragmentation pattern can also provide further structural evidence.[11][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Objective : To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR Signals : Signals corresponding to the aromatic protons on the aminophenyl ring, a distinct singlet for the thiazole proton, a signal for the methylene (-CH₂-) protons of the methanol group, and exchangeable peaks for the amine (-NH₂) and hydroxyl (-OH) protons.
-
Expected ¹³C NMR Signals : Peaks for the distinct carbon atoms in the aromatic and thiazole rings, as well as the methylene carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Objective : To identify the key functional groups present in the molecule.
-
Protocol : Analyze a small amount of the solid sample using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Expected Absorption Bands : Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (two bands for primary amine, ~3350-3450 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), C=N of the thiazole ring (~1600-1650 cm⁻¹), and C-O (~1050-1150 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Objective : To determine the purity of the final compound.
-
Protocol : Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Expected Result : A pure sample should yield a single major peak, with the purity calculated as the area of the main peak relative to the total area of all peaks. A purity level of ≥98% is typically required for biological screening.[4]
-
Applications and Relevance in Drug Discovery
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] These compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][13]
The this compound molecule serves as a valuable building block or intermediate. The primary amine on the phenyl ring and the primary alcohol on the thiazole ring are versatile functional handles for further chemical elaboration, allowing for the creation of diverse libraries of compounds for high-throughput screening. For instance, the amine can be acylated or used in coupling reactions, while the alcohol can be oxidized to an aldehyde or converted to an ether or ester.
Its structural similarity to known kinase inhibitors and other biologically active agents makes it a compound of interest for screening in various therapeutic areas, particularly oncology and infectious diseases.[2][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 145293-21-6 CAS MSDS ([2-(4-AMINO-PHENYL)-THIAZOL-4-YL]-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. bepls.com [bepls.com]
- 8. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]
- 9. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. First Synthesis of Novel Aminophenyl Pyridinium-5-(hydroxybenzoyl)-hydrazonomethyl-2-oxothiazol-3-ide Derivatives and Evaluation of Their Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a specific derivative, (2-(2-Aminophenyl)thiazol-4-yl)methanol, providing a comprehensive overview of its chemical identity, synthesis, and potential as a therapeutic agent. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to offer valuable insights for researchers in drug discovery and development. We will explore established synthetic routes, analytical characterization techniques, and the promising anticancer and kinase inhibitory activities associated with the aminophenylthiazole pharmacophore.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for designing compounds with a wide array of biological functions. The 2-aminothiazole moiety, in particular, has garnered significant attention due to its presence in numerous clinically approved drugs and investigational agents.
Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] This functional diversity stems from the scaffold's ability to be readily modified at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.
This guide will delve into the specifics of This compound , a molecule that combines the key features of the 2-aminothiazole core with a substituted aminophenyl group, suggesting a strong potential for targeted therapeutic applications.
Chemical Identity and Nomenclature
The compound of interest is systematically named This compound .
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 658076-79-0 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.26 g/mol |
Synthesis and Methodologies
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, a plausible synthetic strategy would involve the reaction of a suitable α-haloketone precursor with 2-aminophenylthiourea.
General Synthetic Approach: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The general mechanism involves the initial formation of a thiouronium salt, followed by cyclization and dehydration to yield the 2-aminothiazole ring.
References
A Technical Guide to the Predicted Biological Activity of (2-(2-Aminophenyl)thiazol-4-yl)methanol and its Derivatives: A Scaffold-Based Approach for Drug Discovery
Abstract
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, demonstrating a wide therapeutic window that includes anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide focuses on the specific, yet under-investigated, molecule (2-(2-Aminophenyl)thiazol-4-yl)methanol (APTM). While direct biological data for APTM is sparse, its structure combines the key features of the highly active 2-aminothiazole and 2-aminophenyl-benzothiazole families. This document synthesizes the extensive body of research on these related scaffolds to construct a predictive framework for the biological activities of APTM. We will delve into established mechanisms of action, present quantitative data from potent analogs, and provide detailed experimental protocols to guide future research. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, evidence-based roadmap for investigating APTM as a potential therapeutic agent.
Introduction to the 2-Aminophenyl-Thiazole Scaffold
Chemical Structure and Properties of this compound (APTM)
This compound, hereafter referred to as APTM, is a distinct chemical entity characterized by the fusion of a 2-aminophenyl group with a 4-(hydroxymethyl)thiazole ring.
Its structure is notable for several key functional groups that suggest significant potential for biological interaction: the primary aromatic amine, the thiazole ring (a known bioisostere for various functional groups), and a primary alcohol, which offers a site for metabolic modification or prodrug derivatization.
The 2-Aminothiazole Core: A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry, integral to approved drugs such as the third-generation antibiotic Cefdinir and the anti-cancer agent Dasatinib.[5][6] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. The literature documents a vast spectrum of activities for its derivatives, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][5][7][8] This broad utility underscores the rationale for investigating novel, uncharacterized derivatives like APTM.
Synthesis Strategies
Core Synthesis: The Hantzsch Thiazole Synthesis
The most prevalent and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[9][10] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. The causality of this choice is its reliability, tolerance of diverse functional groups, and typically high yields.
Proposed Synthesis of this compound
A logical and efficient synthesis of APTM can be postulated based on the Hantzsch reaction. The key steps would involve the reaction of 1-(2-aminophenyl)thiourea with a suitable three-carbon α-haloketone synthon, such as 1-bromo-3-hydroxyacetone. The primary amine on the phenyl ring would likely require protection (e.g., as a Boc-carbamate) to prevent side reactions, followed by deprotection in the final step.
Caption: Proposed synthetic workflow for APTM.
Predicted Biological Activity I: Anticancer Potential
The structural similarity of APTM to the 2-(4-aminophenyl)benzothiazole class of compounds strongly suggests a potential for potent and selective anticancer activity.[11][12]
Key Mechanism of Action: CYP1A1-Mediated Bioactivation
A unique and well-documented mechanism of action for antitumor 2-(4-aminophenyl)benzothiazoles involves their role as agonists of the aryl hydrocarbon receptor (AhR).[11] In sensitive cancer cell lines (e.g., breast, ovarian, colon), this interaction leads to the powerful induction of cytochrome P450 isoform CYP1A1.[11][13] CYP1A1 then metabolically activates the benzothiazole compound, converting it into a reactive electrophilic species.[13][14] This reactive intermediate forms covalent adducts with cellular DNA, triggering cell cycle arrest and apoptosis.[11][13] This mechanism is highly selective, as cancer cells resistant to this class of compounds do not exhibit CYP1A1 induction.[12]
Caption: CYP1A1-mediated bioactivation pathway.
Other Potential Anticancer Targets
Beyond CYP1A1 activation, derivatives of the 2-aminothiazole scaffold have been identified as inhibitors of several key oncogenic targets:
-
Kinase Inhibition: Analogs have shown potent inhibition of Insulin-like Growth Factor 1 Receptor (IGF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial mediators of cell proliferation and angiogenesis.[15][16]
-
Tubulin Polymerization: The 2-aminothiazole moiety can act as a tubulin inhibitor by targeting the colchicine binding site, disrupting microtubule dynamics and inducing apoptosis.[6]
Quantitative Data: In Vitro Cytotoxicity of Representative Analogs
The following table summarizes the potent antiproliferative activity of structurally related 2-aminothiazole and 2-aminophenyl-benzothiazole derivatives against various human cancer cell lines.
| Compound Class | Representative Compound Example | Target Cell Line | IC₅₀ Value (µM) | Reference |
| 4-Phenylthiazole Derivative | Compound 27 (IGF1R Inhibitor) | HepG2 (Liver) | 0.62 | [15] |
| 2-Aminobenzothiazole Derivative | Compound 23 (VEGFR-2 Inhibitor) | HT-29 (Colon) | 0.097 (97 nM) | [16] |
| 2-Aminothiazole-Amide | Compound 28 | HT29 (Colon) | 0.63 | [5] |
| Thiazolo-pyridazin-thiourea | Compound 88 (DHFR Inhibitor) | HS 578T (Breast) | 0.8 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol describes a standardized method to assess the cytotoxic effects of APTM on cancer cell lines. The assay's trustworthiness is ensured by the inclusion of appropriate controls.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, HT-29 for colon) in 96-well microplates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of APTM in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of APTM. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 10 µM Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for MTT cytotoxicity assay.
Predicted Biological Activity II: Antimicrobial Potential
The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, showing activity against both bacteria and fungi.[17][18][19]
Putative Mechanisms of Action
While diverse, a key antimicrobial mechanism for related heterocyclic compounds is the inhibition of bacterial DNA gyrase .[17] This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death. Other mechanisms for thiazole derivatives include disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Quantitative Data: In Vitro Antimicrobial Activity of Analogs
The table below highlights the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against common pathogenic microbes.
| Compound Class | Representative Compound Example | Target Organism | MIC (µg/mL) | Reference |
| N-phenyl-thiazol-2-amine | Compound 3e | Candida albicans | 7.81 | [20] |
| N-phenyl-thiazol-2-amine | Compound 3e | Gram-positive bacteria | 31.25 | [20] |
| 4-(4-bromophenyl)-thiazol-2-amine | Compound 43d | Candida albicans | 15.3 (µM) | [17] |
| 4-(4-bromophenyl)-thiazol-2-amine | Compound 43c | Bacillus subtilis | 28.8 (µM) | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows established guidelines for determining the minimum concentration of APTM required to inhibit microbial growth.
-
Prepare Inoculum: Culture the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of a 2X starting concentration of APTM (in broth) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (inoculum, no compound) to confirm growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of APTM at which there is no visible growth (turbidity) as assessed by eye or a plate reader.
Future Directions and Drug Development Considerations
A Roadmap for Investigating APTM
The immediate priority is the direct experimental validation of the predicted activities. This involves executing the cytotoxicity and antimicrobial assays described above. If significant anticancer activity is confirmed, subsequent studies should focus on elucidating the specific mechanism, particularly investigating the induction of CYP1A1 and the formation of DNA adducts in sensitive versus resistant cell lines.
Structure-Activity Relationship (SAR) Insights
The extensive literature on 2-aminothiazole derivatives provides valuable SAR insights. For instance, substitutions on the phenyl ring have been shown to modulate anticancer activity significantly, with meta-halogen substitutions often showing superior potency.[5] The hydroxymethyl group at the 4-position of the APTM thiazole ring is a prime site for modification to explore its impact on potency and selectivity.
Physicochemical Properties and Druggability
Like many 2-aminophenyl-benzothiazoles, APTM is predicted to be lipophilic, which can pose challenges for formulation and bioavailability.[12] To address this, the development of water-soluble amino acid prodrugs has proven to be a highly effective strategy for this class of compounds, improving their pharmaceutical properties without compromising their selective activity.[12][21] The primary amine of APTM is an ideal handle for such a prodrug strategy.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chemscene.com [chemscene.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. bepls.com [bepls.com]
- 11. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 16. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
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- 21. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 2-Aminothiazole Derivatives
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile template for designing potent and selective therapeutic agents.[2] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind to a wide array of biological targets, leading to its incorporation into drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4] This guide provides a comprehensive overview of the discovery of 2-aminothiazole derivatives, beginning with fundamental synthetic strategies, particularly the Hantzsch synthesis. It delves into the rationale behind its utility as a pharmacophore and bioisostere, explores the structure-activity relationships (SAR) that drive optimization, and culminates in a detailed case study on the discovery of Dasatinib, a landmark anticancer drug. This document is intended for researchers and professionals in drug development, offering both foundational knowledge and field-proven insights into harnessing the power of this remarkable scaffold.
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the 2-aminothiazole moiety holds a position of particular significance.[5] Its classification as a privileged scaffold stems from its structural features that facilitate interactions with diverse biological targets. The ring system is planar and aromatic, providing a rigid core for the attachment of various functional groups. The exocyclic amino group at the C2 position is a critical hydrogen bond donor and acceptor, while the endocyclic nitrogen atom acts as a hydrogen bond acceptor. This arrangement allows 2-aminothiazole derivatives to mimic the functionality of peptide bonds and other biological recognition motifs.
The therapeutic breadth of this scaffold is extensive. Derivatives have been developed as potent inhibitors of kinases, proteases, and other enzymes, leading to their use as anticancer, anti-inflammatory, antibacterial, antifungal, and antihypertensive agents.[4][6] Commercially successful drugs like the kinase inhibitor Dasatinib (for leukemia) and the immunomodulator Fanetizole underscore the clinical and economic importance of this chemical class.[5][7] However, it is also crucial to acknowledge that the 2-aminothiazole group has been classified by some as a potential "toxicophore," susceptible to metabolic activation that could lead to adverse reactions, warranting careful consideration during the drug design process.[8]
Caption: General structure and key pharmacophoric features of the 2-aminothiazole scaffold.
Core Synthetic Methodology: The Hantzsch Thiazole Synthesis
The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[9][10] This reaction is a classic condensation method valued for its simplicity, efficiency, and the ability to produce stable aromatic products in high yields.[11]
The core reaction involves the cyclization of an α-haloketone with a thioamide (or thiourea, for 2-aminothiazoles).[9] The versatility of this synthesis allows for the introduction of a wide variety of substituents at the R4 and R5 positions of the thiazole ring by simply changing the starting α-haloketone.
Mechanism: The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction. This displaces the halide ion and forms an isothiouronium salt intermediate.
-
Cyclization: An intramolecular nucleophilic attack occurs where one of the nitrogen atoms of the intermediate attacks the carbonyl carbon of the ketone. This forms a five-membered heterocyclic ring intermediate (a hydroxythiazoline).
-
Dehydration: The resulting intermediate readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.
Caption: Simplified mechanism of the Hantzsch synthesis for 2-aminothiazoles.
Modern variations of the Hantzsch synthesis utilize green chemistry principles, employing catalysts like silica-supported tungstosilisic acid or using environmentally benign solvents such as polyethylene glycol (PEG) to improve yields and simplify purification.[12][13]
Case Study in Drug Discovery: The Journey of Dasatinib (Sprycel®)
The discovery of Dasatinib (formerly BMS-354825) by Bristol-Myers Squibb is a quintessential example of modern drug design, showcasing the power of the 2-aminothiazole scaffold in overcoming clinical challenges. Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients resistant or intolerant to the first-generation TKI, Imatinib.[14][15]
The Challenge: Imatinib, while revolutionary, faced limitations due to the emergence of resistance, often caused by point mutations in the BCR-ABL kinase domain.[16] A new inhibitor was needed that could overcome this resistance and offer greater potency.
The Breakthrough: The discovery program began with the identification of a 2-aminothiazole-based compound (compound 1 in many publications) as a novel, albeit weak, inhibitor of the Src family of kinases from an internal compound library screening.[17][18] This scaffold was chosen for optimization due to its favorable properties and synthetic tractability.
Structure-Activity Relationship (SAR) Iterations: The development of Dasatinib was a masterclass in iterative SAR. Medicinal chemists systematically modified the initial hit to enhance potency and selectivity.
-
C5-Position Carboxamide: Initial studies focused on the carboxanilide side chain at the C5 position of the thiazole ring. A narrow structural requirement was found, with the N-(2-chloro-6-methylphenyl)amide group proving optimal for potent Lck (a Src-family kinase) inhibition.[17]
-
N2-Position Side Chain: The team then explored various substituents on the exocyclic amino group at the C2 position. This led to the crucial discovery that incorporating a pyrimidine ring linked to a hydroxyethyl-piperazine moiety dramatically increased potency against both Src-family kinases and, critically, the Bcr-Abl kinase.[17][18]
This dual-targeting capability is a hallmark of Dasatinib. It binds to both the active and inactive conformations of the ABL kinase, allowing it to inhibit a wide range of Imatinib-resistant mutations.[15] The final structure, Dasatinib, is over 300 times more potent than Imatinib in inhibiting unmutated BCR-ABL.[14]
Caption: The drug discovery workflow leading to Dasatinib.
Quantitative SAR Data: The optimization process is driven by quantitative data. The table below illustrates a simplified, representative SAR progression for kinase inhibitors based on this scaffold.
| Compound ID | C5-Substituent | N2-Substituent | Lck IC₅₀ (nM) | Bcr-Abl IC₅₀ (nM) |
| Hit-1 | -CONH-Ph | -H | 6600 | >10000 |
| Int-A | -CONH-(2-Cl-6-Me-Ph) | -H | 50 | >5000 |
| Dasatinib | -CONH-(2-Cl-6-Me-Ph) | -Pyrimidine-Piperazine-EtOH | <1 | <1 |
| Note: Data is illustrative, based on trends reported in the literature.[17][18] |
Experimental Protocols
Protocol: Synthesis of 2-amino-4-phenyl-1,3-thiazole via Hantzsch Synthesis
This protocol provides a representative, lab-scale procedure for the Hantzsch synthesis.[11]
Materials:
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Thiourea
-
Methanol (MeOH)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Büchner funnel and filter flask assembly
-
Filter paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add 5 mL of methanol to the vial along with a magnetic stir bar.
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (approx. 65-70 °C) with continuous stirring. Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Methanol is an effective solvent for both reactants.
-
Reaction Monitoring: Continue heating and stirring for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization & Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The product, which is poorly soluble in the basic aqueous solution, will precipitate as a solid. Trustworthiness: This step neutralizes the hydrobromide salt of the product, ensuring the isolation of the free base. The insolubility of the product in this medium provides a self-validating purification step via precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid (filter cake) with several portions of cold deionized water to remove any remaining inorganic salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely. Determine the mass and calculate the percent yield. The product is often pure enough for characterization without further purification.
Future Perspectives and Emerging Applications
The exploration of 2-aminothiazole derivatives is far from complete. Research continues to uncover novel applications for this versatile scaffold. Current areas of intense investigation include:
-
Targeting Novel Kinases: As our understanding of cell signaling pathways grows, new kinase targets are identified in diseases ranging from cancer to autoimmune disorders. The 2-aminothiazole core remains a go-to template for developing inhibitors against these new targets.[19]
-
Anti-Inflammatory Agents: Derivatives are being designed as potent inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are key mediators in inflammatory pathways, offering potential new treatments for asthma and other inflammatory diseases.[20]
-
Neurodegenerative Diseases: The ability of small molecules to cross the blood-brain barrier makes 2-aminothiazoles attractive candidates for targeting kinases and other proteins implicated in diseases like Alzheimer's and Parkinson's.[5]
-
Antimicrobial Resistance: With the rise of drug-resistant bacteria, there is an urgent need for new antibiotics. 2-aminothiazole derivatives are being investigated for novel mechanisms of antibacterial action.[3]
The continued application of modern synthetic methods, computational modeling, and high-throughput screening will undoubtedly lead to the discovery of the next generation of 2-aminothiazole-based therapeutics, further cementing its status as a truly privileged scaffold in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 14. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Spectroscopic analysis of (2-(2-Aminophenyl)thiazol-4-yl)methanol
An In-depth Technical Guide to the Spectroscopic Analysis of (2-(2-Aminophenyl)thiazol-4-yl)methanol
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is not merely a procedural step but the very foundation of scientific integrity and therapeutic potential. The molecule at the center of this guide, this compound, represents a scaffold of significant interest. It combines an aminophenyl moiety with a thiazole core, a heterocyclic system renowned for its prevalence in a wide array of FDA-approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The therapeutic promise of any such molecule is inextricably linked to the precise arrangement of its atoms. Therefore, a multi-faceted spectroscopic analysis is paramount to confirm its identity, purity, and structural integrity.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and in-depth exploration of the molecule through the lens of four critical analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our narrative is guided by the principle of causality—explaining not just what to do, but why specific experimental choices are made and how the resulting data coalesce into a definitive structural portrait. Each protocol is designed as a self-validating system, ensuring that the insights from one technique corroborate and enrich the others, culminating in a characterization of the highest confidence.
The Subject Molecule: this compound
Before delving into the analytical methodologies, it is essential to understand the subject's fundamental properties. The molecule's structure is a confluence of a reactive aminophenyl group, a versatile thiazole ring, and a primary alcohol, features that suggest potential for further chemical modification and diverse biological interactions.
Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂OS | [5] |
| Molecular Weight | 206.26 g/mol | [5] |
| CAS Number | 658076-79-0 | [5] |
| Appearance | Typically a solid powder | N/A |
| SMILES | C1=CC=C(C(=C1)C2=NC(=CS2)CO)N | [5] |
Annotated Molecular Structure
The following diagram illustrates the molecular structure with a numbering system that will be used for spectral assignments, particularly in the NMR section.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the cornerstone of organic structure elucidation. It provides an unparalleled, atom-by-atom view of the molecular framework. ¹H NMR maps the proton environment, revealing neighboring relationships through spin-spin coupling, while ¹³C NMR details the carbon backbone. For a molecule like ours, with distinct aromatic and aliphatic regions, NMR is indispensable for confirming the precise connectivity of the aminophenyl and thiazole-methanol fragments.
Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual solvent peak does not obscure key signals. The exchangeable amine (-NH₂) and hydroxyl (-OH) protons are also clearly visible in this solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument (operating at 100 MHz for ¹³C). Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled experiment is standard to ensure all carbon signals appear as singlets.
Predicted ¹H and ¹³C NMR Spectral Data
Trustworthiness: The following assignments are based on established chemical shift principles and data from analogous structures, such as 2-aminobenzyl alcohol and substituted thiazoles.[1][6][7] The use of DMSO-d₆ as a solvent is critical for observing the labile N-H and O-H protons.
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H5 (Thiazole) | ~7.30 | Singlet (s) | 1H | The lone proton on the thiazole ring. |
| H3', H5' (Phenyl) | ~6.60 - 6.80 | Multiplet (m) | 2H | Protons ortho and para to the amino group, shifted upfield. |
| H4', H6' (Phenyl) | ~7.00 - 7.20 | Multiplet (m) | 2H | Protons meta to the amino group. |
| -NH₂ (Amine) | ~5.00 | Broad s | 2H | Chemical shift is concentration-dependent.[6] |
| -OH (Alcohol) | ~5.10 | Triplet (t) | 1H | Coupling to adjacent -CH₂ protons. |
| -CH₂- (Methylene) | ~4.50 | Doublet (d) | 2H | Coupling to the adjacent -OH proton.[6] |
| ¹³C NMR Assignment | Predicted δ (ppm) | Notes |
| C2 (Thiazole) | ~165-170 | Carbon between two heteroatoms (N, S), significantly deshielded.[1] |
| C4 (Thiazole) | ~145-150 | Substituted carbon of the thiazole C=C bond. |
| C2' (Phenyl) | ~148 | Aromatic carbon bearing the amino group. |
| C1' (Phenyl) | ~120-125 | Carbon attached to the thiazole ring. |
| C4', C6' (Phenyl) | ~128-130 | Aromatic CH carbons. |
| C3', C5' (Phenyl) | ~115-118 | Aromatic CH carbons shielded by the amino group. |
| C5 (Thiazole) | ~112-115 | Unsubstituted carbon of the thiazole C=C bond. |
| C7 (-CH₂OH) | ~60-62 | Aliphatic carbon attached to an oxygen atom.[6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target compound, FT-IR is crucial for confirming the presence of the key N-H (amine), O-H (alcohol), C=N (thiazole), and aromatic C=C bonds.
Protocol for FT-IR Spectroscopy
A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.
Predicted FT-IR Absorption Bands
Trustworthiness: The predicted frequencies are based on well-established correlation charts and literature values for similar thiazole and aminophenyl compounds.[8][9][10] The simultaneous presence of both a broad O-H and two sharp N-H stretches is a key diagnostic feature.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad | Characteristic of a hydrogen-bonded hydroxyl group. |
| N-H Stretch (Amine) | 3450 - 3300 | Medium, two sharp bands | Asymmetric and symmetric stretching of the primary amine. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching of sp² C-H bonds in the phenyl and thiazole rings. |
| C=N / C=C Stretch | 1620 - 1550 | Strong to Medium | Overlapping absorptions from the thiazole and phenyl rings.[1] |
| N-H Bend (Amine) | 1650 - 1580 | Medium | Scissoring vibration of the -NH₂ group. |
| C-O Stretch (Alcohol) | 1150 - 1050 | Strong | Characteristic of a primary alcohol. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is the definitive technique for determining a molecule's molecular weight. It provides the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with extreme accuracy, serving as a final confirmation of the elemental composition.
Protocol for Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode, as the amine and thiazole nitrogen atoms are readily protonated.
-
Data Acquisition: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
Predicted Mass Spectrum Data
Trustworthiness: The primary goal is to observe the protonated molecular ion [M+H]⁺. The predicted m/z value is calculated directly from the molecular formula C₁₀H₁₀N₂OS.[5]
-
Molecular Weight: 206.26
-
Expected [M+H]⁺ Ion: m/z 207.27
Plausible Fragmentation Pathway
The fragmentation pattern provides a "fingerprint" that can further validate the structure. The bonds adjacent to the heteroatoms and functional groups are often the most likely to cleave.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Assessment of (2-(2-Aminophenyl)thiazol-4-yl)methanol
Introduction: The Pivotal Role of Solubility in Drug Candidacy
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of an NCE is its aqueous solubility.[1][2][3][4] For a compound such as (2-(2-Aminophenyl)thiazol-4-yl)methanol, a novel aminophenylthiazole derivative, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for its progression as a drug candidate.[2][4] Poorly soluble compounds often face a cascade of developmental hurdles, including low and erratic bioavailability, challenges in formulation, and unreliable outcomes in preclinical and clinical studies.[2][4][5] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. We will delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for its experimental determination, and discuss the interpretation of solubility data to inform strategic decisions in the drug development pipeline. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Physicochemical Properties and In Silico Solubility Prediction
Prior to embarking on extensive experimental studies, it is prudent to gather all available information on the compound of interest and leverage computational tools for an initial assessment.
Known Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [6][7] |
| Molecular Weight | 206.26 g/mol | [6][7] |
| CAS Number | 658076-79-0 | [7] |
In Silico Solubility Prediction
In the early stages of drug discovery, when the amount of available compound is limited, in silico models offer a valuable, resource-efficient way to predict aqueous solubility.[8][9][10] These models utilize the chemical structure of a compound to estimate its solubility based on various molecular descriptors. While experimental determination remains the gold standard, computational predictions can help in prioritizing compounds and anticipating potential challenges.[8][11]
Several computational models can be employed, ranging from simple linear regression based on properties like LogP and melting point to more complex machine learning algorithms.[8][11] For this compound, some computationally predicted properties that influence solubility are available (Table 2).
| Predicted Property | Value | Significance for Solubility | Source |
| LogP | 1.8846 | Indicates moderate lipophilicity, suggesting that solubility in aqueous media might be limited. | [7] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | A measure of the polar surface area, which is related to hydrogen bonding capacity and can influence solubility. | [7] |
| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can donate hydrogen bonds to water, which can enhance solubility. | [7] |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can accept hydrogen bonds from water, contributing to solubility. | [7] |
| Rotatable Bonds | 2 | A lower number of rotatable bonds is generally associated with better oral bioavailability. | [7] |
These predicted values suggest that while this compound possesses functional groups capable of hydrogen bonding with water, its moderate lipophilicity may lead to limited aqueous solubility. This initial assessment underscores the necessity for rigorous experimental verification.
Experimental Determination of Solubility: A Two-Tiered Approach
The experimental assessment of solubility is typically conducted in a phased manner, beginning with a high-throughput kinetic assay in the early discovery phase, followed by a more rigorous thermodynamic solubility determination for lead candidates.[12][13][14]
Tier 1: Kinetic Solubility Assessment
Kinetic solubility refers to the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic stock solution (typically DMSO), begins to precipitate.[12][15] This measurement is highly dependent on the experimental conditions but serves as a crucial early indicator of potential solubility issues.[13][15]
This protocol describes a common method for determining kinetic solubility by measuring light scattering caused by the precipitation of the compound.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer or a microplate reader with light-scattering detection capabilities
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Initiation of Precipitation: Rapidly add 2 µL of each DMSO stock concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1% and a range of test compound concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking.[13]
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the blank (PBS with 1% DMSO).
Causality Behind Experimental Choices:
-
DMSO as the Organic Solvent: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.
-
1% Final DMSO Concentration: Keeping the final DMSO concentration low is crucial as it can act as a co-solvent and artificially inflate the measured solubility.
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for high-throughput screening.[5]
Tier 2: Thermodynamic Solubility Determination
Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[12][16] This is a more accurate and fundamental measure of a compound's solubility and is critical for later stages of drug development.[12][17] The "gold standard" for determining thermodynamic solubility is the shake-flask method.[16][18]
1. Materials and Reagents:
-
This compound (solid)
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[19]
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
-
Addition of Excess Compound: Add an excess amount of solid this compound to separate vials containing each of the aqueous buffers. The excess should be visually apparent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Allow the samples to equilibrate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[20][21]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A calibration curve should be prepared using known concentrations of the compound.
-
Data Analysis: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound in that specific buffer at that temperature.
Causality Behind Experimental Choices:
-
Multiple pH Buffers: The solubility of ionizable compounds can be highly pH-dependent. The chosen pH values are relevant to the gastrointestinal tract and are stipulated by regulatory guidelines like the Biopharmaceutics Classification System (BCS).[19][22]
-
Extended Equilibration Time: A long incubation period is necessary to ensure that the system has reached a true thermodynamic equilibrium.
-
Temperature Control: Solubility is a temperature-dependent property, so maintaining a constant temperature is crucial for reproducibility.
-
HPLC-UV for Quantification: This is a specific and sensitive analytical technique that allows for accurate quantification of the dissolved compound.
Diagrams
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Interpreting Solubility Data and Strategic Implications
The solubility data obtained from these experiments will be crucial in guiding the subsequent development of this compound.
Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[22][23][24] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[22] The solubility data for this compound across the tested pH range will allow for its preliminary BCS classification (Table 3).
| BCS Class | Solubility | Permeability | Implications for this compound |
| Class I | High | High | Ideal characteristics for oral absorption.[22] |
| Class II | Low | High | Bioavailability is limited by solubility. Formulation strategies to enhance solubility are necessary.[22] |
| Class III | High | Low | Absorption is limited by permeability. |
| Class IV | Low | Low | Significant challenges for oral delivery.[22] |
Formulation Strategies for Poorly Soluble Compounds
If this compound is found to have low aqueous solubility (likely a BCS Class II or IV compound), various formulation strategies can be employed to improve its dissolution and bioavailability.[2] These include:
-
Salt Formation: If the compound has ionizable groups (the aminophenyl moiety is basic), forming a salt can significantly increase its aqueous solubility.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.
Advanced Characterization: pKa Determination
The ionization constant (pKa) is a critical parameter that influences the solubility of a compound at different pH values. For this compound, the primary amino group on the phenyl ring is expected to be basic. Determining its pKa is essential for understanding its pH-solubility profile. Potentiometric titration is a precise method for pKa determination.[25][26]
Experimental Protocol: pKa Determination by Potentiometric Titration
1. Materials and Reagents:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter and electrode
-
Autotitrator (recommended)
2. Procedure:
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is very low.[26] Add KCl to maintain a constant ionic strength.
-
Titration: Titrate the solution with the standardized HCl solution. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The solubility of this compound is a critical determinant of its potential as a therapeutic agent. This guide has provided a comprehensive and technically grounded framework for its assessment, from initial in silico predictions to rigorous experimental determination of both kinetic and thermodynamic solubility. By following these self-validating protocols, researchers can generate high-quality, reliable data to classify the compound according to the BCS, understand its pH-dependent solubility behavior through pKa determination, and make informed, data-driven decisions regarding its future development path. A thorough understanding of solubility is the cornerstone upon which successful drug formulation and ultimately, clinical efficacy, are built.
References
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. ucd.ie [ucd.ie]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. 145293-21-6 CAS MSDS ([2-(4-AMINO-PHENYL)-THIAZOL-4-YL]-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorelevant.com [biorelevant.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 23. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 26. dergipark.org.tr [dergipark.org.tr]
Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antioxidant activities of methanol extract of Piper betle Linn. (Piper betle L.) leaves and stems by inhibiting NF-κB/MAPK/Nrf2 signaling pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of Novel 2-Aminothiazole Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and serving as a "privileged structure" in drug discovery.[1][2][3] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel 2-aminothiazole derivatives. It is designed to bridge synthetic chemistry with pharmacological screening, offering both theoretical insights and detailed, actionable protocols for researchers aiming to develop new therapeutic agents.
Introduction: The Significance of the 2-Aminothiazole Core
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[3] This structural motif is found in a variety of marketed drugs, such as the anti-inflammatory agent Meloxicam and the kinase inhibitor Dasatinib, highlighting its versatility and acceptance in drug design.[1][3] The core's value lies in its rigid, planar structure and its capacity for diverse substitutions at multiple positions, allowing for the fine-tuning of physicochemical and pharmacological properties. The primary goal of synthesizing novel derivatives is to explore new chemical space, optimize activity against specific biological targets, and develop potent and selective therapeutic candidates.[2][4]
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the 2-aminothiazole core.[6][7] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7][8]
Causality of the Mechanism: The reaction's efficiency stems from a logical sequence of nucleophilic attacks and cyclization. The sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic carbon bearing the halogen in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the stable aromatic thiazole ring. This stepwise process ensures high yields and a straightforward pathway to the desired heterocyclic system.[8]
Below is a generalized workflow for the synthesis and subsequent screening of novel 2-aminothiazole derivatives.
Caption: Workflow from Synthesis to Biological Evaluation.
Application Note 1: Synthesis of Novel 2-Aminothiazole Derivatives
This section provides a general protocol for synthesizing a library of 4-aryl-2-aminothiazoles. The choice of an aryl group at the 4-position is common in anticancer agent design.
Protocol 1.1: Synthesis of 4-(4-chlorophenyl)-2-aminothiazole
This protocol details the synthesis of a specific derivative using the Hantzsch reaction.[8]
Materials:
-
2-bromo-1-(4-chlorophenyl)ethan-1-one (α-haloacetophenone)
-
Thiourea
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (5.0 mmol, 1.17 g) and thiourea (5.5 mmol, 0.42 g) in 30 mL of 95% ethanol.
-
Rationale: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature. A slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 3 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss over the extended reaction time. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[6]
-
-
Isolation: After cooling to room temperature, a precipitate (the hydrobromide salt of the product) often forms. Pour the reaction mixture into 100 mL of cold deionized water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution while stirring until the pH of the mixture is ~8. This neutralizes the hydrobromide salt and precipitates the free base of the 2-aminothiazole.
-
Rationale: The product is typically protonated by the HBr generated during the reaction. Basification is required to isolate the neutral, less water-soluble compound.[8]
-
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with copious deionized water to remove any inorganic salts.
-
Drying & Purification: Air-dry the crude product. For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
Characterization of Synthesized Compounds
Unequivocal structural confirmation and purity assessment are critical for any new chemical entity.[9][10] A combination of spectroscopic and analytical techniques must be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[11][12] For 4-(4-chlorophenyl)-2-aminothiazole, one would expect characteristic signals for the aromatic protons, the thiazole proton, and the amine protons in ¹H NMR. ¹³C NMR would confirm the number of unique carbon environments.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that support the proposed structure.[11][12] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine group and C=N stretches for the thiazole ring.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should be within ±0.4% of the calculated theoretical values to confirm purity.[9]
Table 1: Example Characterization Data for a Synthesized Derivative
| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| XYZ-001 | C₉H₇ClN₂S | 85 | 151-153 | 7.51 (s, 1H), 7.40 (d, 2H), 7.25 (d, 2H), 7.10 (s, 2H) | 211.0 |
Application Note 2: Preliminary Anticancer Screening
Many 2-aminothiazole derivatives have shown potent anticancer activity.[4][5] An essential first step in evaluating newly synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines.
Protocol 2.1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a robust and widely used colorimetric method to measure cell viability.[13] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[5]
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS.
-
Synthesized 2-aminothiazole derivatives (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the old medium with medium containing various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Rationale: This duration allows sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
Caption: MTT Assay Workflow and Data Analysis Pipeline.
Data Interpretation and SAR Insights
The ultimate goal is to establish a Structure-Activity Relationship (SAR), which links specific structural features of the synthesized molecules to their biological activity.
Table 2: Example Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | R Group (Position 4) | MCF-7 (Breast) | A549 (Lung) |
| XYZ-001 | 4-Chlorophenyl | 8.5 | 12.3 |
| XYZ-002 | 4-Methoxyphenyl | 25.1 | 30.7 |
| XYZ-003 | 4-Nitrophenyl | 5.2 | 7.9 |
| Doxorubicin | (Positive Control) | 0.9 | 1.1 |
From this hypothetical data, an initial SAR insight could be that electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the phenyl ring enhance cytotoxic activity compared to electron-donating groups (e.g., -OCH₃). This insight guides the next round of synthesis, where researchers might explore other electron-withdrawing groups or different substitution patterns to further optimize potency.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction; impure reagents; improper work-up. | Monitor reaction by TLC to ensure completion; use purified reagents; optimize pH during neutralization. |
| Inconsistent MTT results | Cell contamination; inconsistent cell seeding; compound precipitation. | Check cell cultures for contamination; use a multichannel pipette for accurate seeding; check compound solubility in media. |
| Difficulty in purification | Product is an oil or has similar polarity to byproducts. | Attempt to form a salt for crystalline solid; use column chromatography with a different solvent system. |
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. synarchive.com [synarchive.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rroij.com [rroij.com]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes & Protocols: Leveraging (2-(2-Aminophenyl)thiazol-4-yl)methanol in Modern Drug Discovery
Introduction: The Privileged 2-Aminothiazole Scaffold
The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] When incorporated into a 2-aminothiazole framework, this scaffold demonstrates a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and notably, potent anticancer properties.[3][4] The true power of this scaffold lies in its synthetic tractability and its ability to be decorated with various substituents, allowing for the fine-tuning of its pharmacological profile. The addition of an aminophenyl group at the 2-position, as in our molecule of interest, (2-(2-Aminophenyl)thiazol-4-yl)methanol, has been shown to be particularly effective in targeting key regulators of cell growth and proliferation, such as protein kinases.[5][6]
Derivatives of the 2-aminophenylthiazole and the closely related 2-aminobenzothiazole class have emerged as potent inhibitors of several critical cancer-related kinases, including PI3K, Aurora kinases, and VEGFR-2.[5][7] This has established the scaffold as a "privileged structure" in oncology drug design. This guide provides a comprehensive overview of the synthesis and application of this compound as a foundational molecule for the development of novel therapeutics, particularly kinase inhibitors. We will explore its synthesis, characterization, and a strategic workflow for its incorporation into a drug discovery pipeline.
Part 1: Synthesis and Characterization
A robust and reproducible synthesis is the bedrock of any drug discovery program. For this compound, the classical Hantzsch thiazole synthesis offers a reliable and high-yielding route.[7] This reaction involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two primary steps: the formation of the necessary thioamide precursor, and the subsequent Hantzsch cyclization.
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Synthesis of 2-Aminobenzothioamide
Rationale: The conversion of a nitrile to a thioamide is a standard transformation. Lawesson's reagent is a highly effective thionating agent for this purpose.
Materials:
-
2-Aminobenzonitrile
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-aminobenzonitrile (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by silica gel column chromatography to yield 2-aminobenzothioamide.
Protocol 2: Hantzsch Synthesis of this compound
Rationale: The Hantzsch synthesis provides a direct route to the thiazole core. 1,3-Dichloroacetone serves as the α-haloketone precursor, which, upon cyclization and subsequent workup, yields the desired hydroxymethyl group at the 4-position.
Materials:
-
2-Aminobenzothioamide (from Protocol 1)
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
Procedure:
-
Dissolve 2-aminobenzothioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add 1,3-dichloroacetone (1.1 equivalents) to the solution and stir.
-
Heat the mixture to reflux (approximately 78°C) for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction, which will cause the product to precipitate.
-
Filter the resulting solid using a Büchner funnel and wash with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, C=N).
-
Melting Point Analysis: As an indicator of purity.
Part 2: Application in Drug Design - A Kinase Inhibitor Workflow
The 2-aminophenylthiazole scaffold is a known hinge-binder for many kinases, making this class of enzymes a logical starting point for target identification.
Caption: A typical workflow for developing a kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ are robust, high-throughput methods for quantifying kinase activity. They measure the phosphorylation of a substrate by a kinase.
Materials:
-
This compound (test compound)
-
Target Kinase (e.g., Aurora Kinase A)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
TR-FRET dilution buffer
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of the Kinase/Substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the Tb-antibody solution to stop the reaction.
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm.
-
Analysis: Calculate the emission ratio (520/495). A decrease in the ratio indicates inhibition of the kinase. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Protocol 4: Cell Proliferation Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It provides a measure of cell viability and proliferation, which are expected to decrease in the presence of an effective anticancer agent.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Structure-Activity Relationship (SAR) Studies
Once initial activity is confirmed, SAR studies are crucial for lead optimization. The 2-aminophenylthiazole scaffold offers several points for modification.
Table 1: Example SAR Table for Lead Optimization
| Compound ID | R1 (at aminophenyl) | R2 (at thiazole-4) | Kinase IC₅₀ (nM) | A549 Cell IC₅₀ (µM) |
| LEAD-001 | H | -CH₂OH | 550 | 12.5 |
| LEAD-002 | 3-F | -CH₂OH | 210 | 5.2 |
| LEAD-003 | H | -CH₂OMe | >1000 | >50 |
| LEAD-004 | H | -CONH₂ | 480 | 10.8 |
Rationale for Modifications:
-
R1 Position: The aminophenyl ring can be substituted to explore interactions with specific pockets in the kinase active site. Halogenation (e.g., with fluorine) can improve binding affinity.
-
R2 Position: The hydroxymethyl group is a key hydrogen bonding moiety. Modifications here, such as etherification (LEAD-003), can probe the importance of this hydrogen bond donor. Conversion to an amide (LEAD-004) can introduce additional interaction points.
Part 3: Mechanistic Insights - Targeting a Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting kinases in critical signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7]
Caption: Inhibition of the PI3K signaling pathway.
Conclusion
This compound represents a valuable starting point for the design of novel therapeutics, particularly in the realm of oncology. Its synthesis is straightforward via the Hantzsch reaction, and its privileged scaffold is known to interact with high-value targets like protein kinases. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate this compound and its derivatives in a modern drug discovery setting. Through systematic screening, cell-based evaluation, and iterative SAR-driven optimization, the potential of this versatile molecule can be fully realized.
References
- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chemscene.com [chemscene.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
(2-(2-Aminophenyl)thiazol-4-yl)methanol as an intermediate in synthesis
An In-Depth Technical Guide to the Synthesis and Application of (2-(2-Aminophenyl)thiazol-4-yl)methanol as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its prevalence is due to its ability to engage in a variety of biological interactions, and its synthetic tractability allows for the creation of diverse molecular libraries.[1] This guide focuses on a specific, highly functionalized derivative, This compound . This molecule is a particularly valuable intermediate as it possesses three distinct points for chemical modification: a nucleophilic aromatic amine, a primary alcohol, and the thiazole ring itself. These features allow for the strategic and sequential introduction of various functionalities, making it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications, from kinase inhibitors to antimicrobial agents.[2][3]
This document provides a comprehensive overview of a proposed synthetic route to this compound and detailed protocols for its subsequent use as a versatile intermediate in organic synthesis.
Part 1: Synthesis of this compound
Proposed Synthetic Strategy: A Hantzsch Thiazole Synthesis Approach
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[4][5] We propose a two-step synthesis commencing with the preparation of 1-(2-aminophenyl)thiourea, followed by its reaction with a suitable α-haloketone bearing a protected hydroxyl group.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Preparation of 1-(2-aminophenyl)thiourea
This protocol is adapted from general procedures for the synthesis of aryl thioureas from their corresponding anilines.[6]
Rationale: The reaction of an amine with ammonium thiocyanate in the presence of acid generates an in situ isothiocyanate which is then attacked by another molecule of the amine. In this case, starting with o-phenylenediamine, careful control of stoichiometry can favor the formation of the monosubstituted thiourea.
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagents | Ammonium thiocyanate, Hydrochloric acid |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
Step-by-Step Protocol:
-
To a solution of o-phenylenediamine (1 eq.) in a 1:1 mixture of ethanol and water, add concentrated hydrochloric acid (1.1 eq.) dropwise with stirring.
-
Add ammonium thiocyanate (1.1 eq.) to the solution and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2-aminophenyl)thiourea.
Protocol 2: Synthesis of this compound
This protocol utilizes the Hantzsch thiazole synthesis.[7] 1,3-Dichloroacetone is a suitable α-haloketone precursor.[8] The initial cyclization will form (2-(2-aminophenyl)thiazol-4-yl)methyl chloride, which can be hydrolyzed in a subsequent step or in situ to the desired alcohol.
Rationale: The sulfur atom of the thiourea acts as a nucleophile, attacking one of the methylene carbons of 1,3-dichloroacetone, displacing a chloride ion. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. The remaining chloromethyl group is then hydrolyzed to the primary alcohol.
| Parameter | Value |
| Starting Material | 1-(2-aminophenyl)thiourea |
| Reagents | 1,3-Dichloroacetone, Sodium bicarbonate |
| Solvent | Ethanol |
| Reaction Time | 3-5 hours |
| Temperature | Reflux |
Step-by-Step Protocol:
-
Dissolve 1-(2-aminophenyl)thiourea (1 eq.) in ethanol in a round-bottom flask.
-
Add 1,3-dichloroacetone (1.1 eq.) to the solution.
-
Heat the mixture to reflux for 3-5 hours. The reaction can be monitored by TLC.
-
After the initial condensation, add an aqueous solution of sodium bicarbonate (2.5 eq.) and continue to reflux for an additional 1-2 hours to facilitate the hydrolysis of the chloromethyl intermediate.
-
Cool the reaction mixture to room temperature and reduce the volume of the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Part 2: Applications in Synthesis
The presence of a primary aromatic amine and a primary alcohol makes this compound a highly versatile intermediate for building molecular complexity.
Application 1: Synthesis of Novel Amide Derivatives via N-Acylation
The primary amino group can be readily acylated to form a wide range of amide derivatives. This is a common strategy in drug discovery to introduce various substituents and modulate the pharmacological properties of a lead compound.[9]
Caption: N-acylation of the intermediate.
Protocol 3: N-Acylation
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Exemplary Acylating Agents |
| Acetyl chloride |
| Benzoyl chloride |
| Succinic anhydride |
| Boc-glycine-N-hydroxysuccinimide ester |
Application 2: Synthesis of Ester Derivatives via O-Acylation
The primary alcohol can be esterified to introduce functionalities that can act as prodrugs, improve lipophilicity, or provide another point for further chemical modification.
Caption: O-acylation of the intermediate.
Protocol 4: O-Acylation
-
Dissolve this compound (1 eq.) in DCM.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) and a base such as triethylamine (1.5 eq.).
-
Add the desired acyl chloride or anhydride (1.2 eq.) and stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in Protocol 3.
| Exemplary Acylating Agents |
| Acetic anhydride |
| Isobutyryl chloride |
| Pivaloyl chloride |
Application 3: Oxidation to the Aldehyde and Subsequent Derivatization
The primary alcohol can be selectively oxidized to the corresponding aldehyde, which is a versatile functional group for various carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination.
Caption: Oxidation and subsequent reductive amination.
Protocol 5: Oxidation to Aldehyde
-
Dissolve this compound (1 eq.) in DCM.
-
Add pyridinium chlorochromate (PCC) (1.5 eq.) or Dess-Martin periodinane (DMP) (1.2 eq.).
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with DCM.
-
Concentrate the filtrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 6: Reductive Amination
-
Dissolve the crude 2-(2-aminophenyl)thiazole-4-carbaldehyde (1 eq.) in a solvent such as dichloroethane (DCE) or methanol.
-
Add the desired primary or secondary amine (1.1 eq.) and a few drops of acetic acid.
-
Stir for 1 hour at room temperature to form the imine/iminium ion intermediate.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.
-
Stir for 12-24 hours at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Conclusion
This compound is a highly valuable, albeit underexplored, synthetic intermediate. Its straightforward proposed synthesis via the Hantzsch reaction and the presence of three distinct functional groups offer a multitude of possibilities for the creation of diverse and complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and organic synthesis to utilize this versatile building block in the development of novel compounds with significant biological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3-Dichloroacetone | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Metabolic Disease Research
The 2-(adamantan-1-ylamino)thiazol-4(5H)-one scaffold represents a promising class of molecules in the ongoing search for novel therapeutics targeting metabolic disorders. A significant body of research has identified these derivatives as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the peripheral conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of obesity, metabolic syndrome, and type 2 diabetes.[1][2][3] By inhibiting 11β-HSD1, these compounds can modulate intracellular glucocorticoid levels, offering a targeted approach to mitigating the downstream effects of glucocorticoid excess.
These application notes provide a comprehensive guide for the in vitro evaluation of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives. The protocols detailed herein are designed to first confirm target engagement through direct enzyme inhibition assays and subsequently to elucidate the cellular consequences of this inhibition, including assessments of cytotoxicity, impact on apoptosis, and cell cycle progression. This structured approach ensures a thorough preclinical characterization of these promising therapeutic candidates.
Part 1: Primary Target Engagement - 11β-HSD1 Inhibition Assay
Scientific Rationale: The foundational step in characterizing any potential therapeutic is to confirm its interaction with the intended molecular target. For 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, this involves quantifying their inhibitory activity against 11β-HSD1.[1][2][4] This is typically achieved using a cell-free enzymatic assay that measures the conversion of a substrate by purified or recombinant 11β-HSD1 in the presence and absence of the test compounds.
Experimental Workflow for 11β-HSD1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of test compounds against 11β-HSD1.
Protocol: 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from established methodologies for assessing 11β-HSD1 activity.
Materials:
-
Recombinant human 11β-HSD1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing EDTA, NaCl, and other stabilizing agents)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives (test compounds) dissolved in DMSO
-
Carbenoxolone (positive control inhibitor)
-
HTRF detection reagents for cortisol (e.g., cortisol-d2 and anti-cortisol-Eu3+ cryptate)
-
Low-volume 384-well assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent effects.
-
Assay Plate Preparation: Add the diluted compounds or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Enzyme Addition: Add diluted recombinant 11β-HSD1 to each well.
-
Reaction Initiation: Add a mixture of cortisone and NADPH to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).
-
Detection: Stop the reaction and proceed with the HTRF detection by adding the cortisol-d2 and anti-cortisol-Eu3+ cryptate reagents according to the manufacturer's instructions. Incubate in the dark at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation: Inhibitory Activity of 2-(adamantan-1-ylamino)thiazol-4(5H)-one Derivatives
| Compound ID | R-Group at C5 | % Inhibition at 10 µM | IC50 (µM) |
| 3a | H | 45.3 | >10 |
| 3b | Methyl | 55.2 | 8.7 |
| 3c | Ethyl | 68.9 | 4.2 |
| 3i | Spiro[4.5]decane | 82.8 | 1.5 |
| Carbenoxolone | (Positive Control) | 95.1 | 0.8 |
Data is illustrative and based on trends reported in the literature.[1]
Part 2: Cellular Activity and Cytotoxicity Assessment
Scientific Rationale: After confirming direct target inhibition, it is crucial to assess the compound's effect on whole cells. Cytotoxicity assays are fundamental to determine the concentration range at which the compound is well-tolerated by cells, distinguishing specific pharmacological effects from general toxicity.[5][6][7] This is a critical step in defining a therapeutic window.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5]
Materials:
-
Human cell line relevant to metabolic disease (e.g., HepG2 human liver cancer cells, or a pre-adipocyte cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).[5]
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Part 3: Mechanistic Cellular Assays - Apoptosis and Cell Cycle Analysis
Scientific Rationale: Understanding how a compound affects fundamental cellular processes like apoptosis and cell cycle progression is essential. These assays can reveal whether the observed reduction in cell viability is due to programmed cell death or an arrest in cell division. This is particularly relevant when developing drugs that might have off-target effects or when assessing the safety profile of a new chemical entity.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[9]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Cells treated with test compounds for a specified duration.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their 11β-HSD1 IC50 and their CC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Apoptosis Analysis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5 H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1-Synthesis, Molecular Docking and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Mo… [ouci.dntb.gov.ua]
- 4. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Topic: A Framework for Evaluating (2-(2-Aminophenyl)thiazol-4-yl)methanol as a Potential Enzyme Inhibitor
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
In the landscape of modern drug discovery, enzyme inhibitors are paramount, serving as the mechanistic foundation for a vast array of therapeutic agents.[1][2] These molecules regulate metabolic pathways, block pathological biochemical reactions, and offer precise interventions for diseases ranging from cancer to infectious agents.[2][3] Within the medicinal chemist's arsenal, certain molecular scaffolds reappear due to their proven ability to interact with diverse biological targets. The 2-aminothiazole core is one such "privileged structure," recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Thiazole derivatives have been successfully developed as inhibitors for a wide range of enzymes, such as kinases, cholinesterases, and cyclooxygenases (COX).[5][6][7]
This document concerns (2-(2-Aminophenyl)thiazol-4-yl)methanol , a specific aminophenylthiazole derivative. While this exact molecule may be novel in its biological characterization, its structural motifs suggest a high potential for enzyme inhibitory activity. The purpose of this guide is not to report pre-existing data, but to provide a robust, field-proven framework for any researcher who has synthesized or acquired this compound. We will outline the essential protocols to take this molecule from the benchtop to a validated biological hit, complete with a determined potency and a preliminary understanding of its mechanism of action (MOA).
This is a guide to discovery—a systematic approach to unveiling the potential of this compound.
Section 1: Compound Profile and Preparation
Before any biological assay, the inhibitor itself must be meticulously prepared and characterized. The integrity of all subsequent data depends on this foundational step.
1.1. Chemical Profile: this compound
-
Molecular Formula: C₁₀H₁₀N₂OS[8]
-
Molecular Weight: 206.26 g/mol [8]
-
CAS Number: 658076-79-0[8]
-
Appearance: Typically a solid at room temperature.
-
Purity: ≥98% is required for biological assays to prevent artifacts from impurities. Purity should be confirmed via HPLC and NMR.
-
Solubility: The compound's solubility must be determined in aqueous buffers and organic solvents like dimethyl sulfoxide (DMSO). Most small molecules are initially dissolved in 100% DMSO to create a high-concentration stock.
1.2. Protocol: Preparation of Inhibitor Stock Solutions
The causality behind this protocol is ensuring the inhibitor is fully solubilized at a high concentration and then diluted, minimizing the final concentration of the organic solvent (typically DMSO) in the assay, as high concentrations can inhibit or denature the target enzyme.
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Precision pipettes
Procedure:
-
Weighing: Accurately weigh out approximately 1-5 mg of the compound into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a high-concentration stock, typically 10 mM or 20 mM.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Molarity (mol/L))
-
-
Solubilization: Add the calculated volume of 100% DMSO to the tube. Vortex vigorously for 2-3 minutes. If necessary, gently warm the solution to 30-37°C to aid dissolution. Visually inspect to ensure no solid particulates remain.
-
Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions using 100% DMSO to create a range of working stock concentrations.
Section 2: The First Hurdle: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[9] It is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[10][11] This is the primary screening assay to determine if the compound has any meaningful biological activity.
2.1. Experimental Workflow for Potency Assessment
The following diagram illustrates the logical flow for determining the inhibitory potential of a novel compound.
Caption: Workflow for initial screening of a potential enzyme inhibitor.
2.2. General Protocol for IC50 Determination
This protocol is a template designed for a standard 96-well plate spectrophotometric assay. It must be adapted to the specific enzyme and substrate being investigated.
Principle: The enzyme, substrate, and varying concentrations of the inhibitor are incubated. The reaction velocity is measured over time by monitoring the appearance of a product or disappearance of a substrate, often via a change in absorbance or fluorescence.
Self-Validation & Controls (Trustworthiness):
-
100% Activity Control (No Inhibitor): Contains enzyme, substrate, and the same final concentration of DMSO as the experimental wells. This defines the maximum reaction rate (Vmax).
-
0% Activity Control (No Enzyme): Contains substrate and buffer only. This accounts for any non-enzymatic substrate degradation.
-
Positive Control: A known inhibitor for the target enzyme. This validates that the assay is sensitive to inhibition.
Procedure:
-
Assay Buffer Preparation: Prepare the appropriate buffer for the target enzyme, ensuring optimal pH and any necessary cofactors are present.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in a 96-well plate. For example, a 10-point, 3-fold serial dilution starting from 100 µM.
-
Enzyme Addition: Add a fixed, constant concentration of the enzyme to each well containing the inhibitor and control solutions. The enzyme concentration should be chosen to yield a linear reaction rate for the duration of the measurement.[12]
-
Pre-incubation: Incubate the enzyme-inhibitor plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration is typically set at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[13]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (e.g., every 60 seconds for 15-30 minutes).
2.3. Data Analysis and Interpretation
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the kinetic progress curve.
-
Normalize Data: Express the velocity at each inhibitor concentration as a percentage of the uninhibited control (100% activity).
-
% Activity = (V₀_inhibitor / V₀_no_inhibitor) x 100
-
-
Plot Dose-Response Curve: Plot the % Inhibition (100 - % Activity) versus the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10][14]
Table 1: Hypothetical IC50 Data Presentation
| Inhibitor Conc. (µM) | log[Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.2 | 0 |
| 0.1 | -7.0 | 48.1 | 4.2 |
| 0.3 | -6.5 | 44.5 | 11.4 |
| 1.0 | -6.0 | 35.0 | 30.3 |
| 3.0 | -5.5 | 24.8 | 50.6 |
| 10.0 | -5.0 | 15.1 | 69.9 |
| 30.0 | -4.5 | 8.2 | 83.7 |
| 100.0 | -4.0 | 4.9 | 90.2 |
| Calculated IC50 | ~2.9 µM |
Section 3: Beyond Potency: Elucidating the Mechanism of Action (MOA)
An IC50 value tells you how potent an inhibitor is, but it doesn't tell you how it works.[15] Understanding the MOA is critical for lead optimization in drug development.[13][16] The three most common types of reversible inhibition are competitive, non-competitive, and uncompetitive.[1]
Caption: Binding schemes for different modes of reversible enzyme inhibition.
3.1. Protocol: Differentiating Inhibition Type with Michaelis-Menten Kinetics
Causality: The core principle is to measure how the inhibitor affects the enzyme's kinetics at different substrate concentrations. By observing the changes in the apparent Michaelis constant (Km, substrate affinity) and maximum velocity (Vmax, catalytic rate), we can deduce the binding mechanism.[1] For example, a competitive inhibitor will increase the apparent Km but not affect Vmax, because the inhibition can be overcome by high concentrations of the substrate.[13]
Procedure:
-
Experimental Design: This is a matrix experiment. You will run the enzyme assay across a range of substrate concentrations (e.g., 0.25x to 10x the known Km) at several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, and 2x IC50).
-
Plate Setup: Set up a 96-well plate with rows corresponding to fixed inhibitor concentrations and columns corresponding to varying substrate concentrations.
-
Assay Execution: a. Add the fixed concentrations of this compound and the DMSO control to the appropriate rows. b. Add the enzyme to all wells and pre-incubate for 15-30 minutes. c. Initiate the reactions by adding the varying concentrations of substrate to the appropriate columns. d. Immediately begin kinetic measurements in a plate reader.
3.2. Data Analysis: Lineweaver-Burk Plots
-
Calculate Velocities: Determine the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
Transform Data: Calculate the reciprocals of the velocity (1/V₀) and substrate concentration (1/[S]).
-
Generate Plots: For each fixed inhibitor concentration, create a Lineweaver-Burk plot of 1/V₀ (y-axis) versus 1/[S] (x-axis). This should yield a set of linear plots.
-
Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition.
-
y-intercept: 1/Vmax
-
x-intercept: -1/Km
-
Table 2: Interpreting Kinetic Data for MOA Determination
| Inhibition Type | Lineweaver-Burk Plot Appearance | Effect on Apparent Km | Effect on Apparent Vmax |
| Competitive | Lines intersect at the y-axis | Increases | Unchanged |
| Non-competitive | Lines intersect at the x-axis | Unchanged | Decreases |
| Uncompetitive | Parallel lines | Decreases | Decreases |
| Mixed | Lines intersect in the upper-left quadrant | Increases | Decreases |
3.3. Calculating the Inhibition Constant (Ki)
While the IC50 is experiment-dependent, the inhibition constant (Ki) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[10] For a competitive inhibitor, it can be calculated from the IC50 value using the Cheng-Prusoff equation.[15]
-
Formula: Ki = IC50 / (1 + ([S]/Km))
-
Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis constant of the enzyme for that substrate.
-
Conclusion and Future Directions
Following this comprehensive framework will allow a researcher to systematically evaluate this compound as a potential enzyme inhibitor. The process begins with establishing its potency through IC50 determination and, for active compounds, progresses to elucidating its mechanism of action. A positive result—a low micromolar or better IC50 and a clear, reversible MOA—establishes this compound as a validated "hit."
The logical next steps would involve:
-
Selectivity Profiling: Testing the compound against a panel of related enzymes to determine its specificity. High selectivity is a hallmark of a promising drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand which parts of the molecule are critical for its activity, with the goal of improving potency and selectivity.[17]
-
Cell-Based Assays: Moving from in vitro enzyme assays to cell-based models to confirm that the inhibitor is active in a more complex biological environment.
This document provides the map; the experimental journey will reveal the true therapeutic potential hidden within the structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. youtube.com [youtube.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
- 11. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 17. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using (2-(2-Aminophenyl)thiazol-4-yl)methanol
Introduction
The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of 2-aminophenylthiazole and the structurally related 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity in a variety of cancer cell lines.[3][4][5][6] These compounds often exert their effects by inducing programmed cell death (apoptosis) and disrupting the cell cycle, making them a compelling subject for cancer research and drug development.[4][7][8]
This guide provides a comprehensive set of detailed protocols for researchers, scientists, and drug development professionals to evaluate the anticancer potential of (2-(2-Aminophenyl)thiazol-4-yl)methanol (hereafter referred to as "the compound") in cell-based assays. The methodologies described herein follow a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies of apoptosis and cell cycle arrest.
Hypothesized Mechanism of Action
Based on extensive literature on related aminothiazole and benzothiazole anticancer agents, it is hypothesized that this compound induces cancer cell death through the activation of the intrinsic apoptotic pathway and by causing cell cycle arrest. Many 2-aminophenyl benzothiazole derivatives are known to be agonists of the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of cytochrome P450 enzymes like CYP1A1.[3] This metabolic activation can generate reactive electrophilic species that form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, activation of the apoptotic cascade.[3]
Caption: Hypothesized mechanism for this compound anticancer activity.
Application 1: Assessment of Cytotoxicity by MTT Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[10] This assay is a crucial first step to determine the compound's effective dose range and calculate its half-maximal inhibitory concentration (IC50).
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[11] Store in aliquots at -20°C. Prepare working solutions by diluting the stock in complete culture medium just before use. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[11]
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[11] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the compound in complete medium (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C, protected from light.[11]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 (0.5% DMSO) | 1.25 ± 0.08 | 100% |
| Compound | 1 | 1.10 ± 0.06 | 88% ± 4.8% |
| Compound | 5 | 0.85 ± 0.05 | 68% ± 4.0% |
| Compound | 10 | 0.63 ± 0.04 | 50.4% ± 3.2% |
| Compound | 25 | 0.35 ± 0.03 | 28% ± 2.4% |
| Compound | 50 | 0.15 ± 0.02 | 12% ± 1.6% |
| Calculated IC50 | ~10 µM | ||
| Table 1: Example data presentation for an MTT cytotoxicity assay. Data are representative mean ± SD from triplicate wells. |
Application 2: Cell Cycle Analysis by Flow Cytometry
Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, preventing cell proliferation.[13][14] Flow cytometry with propidium iodide (PI) staining is a standard technique for this analysis. PI is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the cell's DNA content.[12][13] This allows for the differentiation of cells based on their cell cycle phase.[15]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution via PI staining and flow cytometry.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells from 6-well plates
-
Trypsin-EDTA
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase A staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere overnight. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.[13]
-
Harvest Cells: For adherent cells, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube. For suspension cells, collect them directly.[12]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] This step is critical to prevent cell clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this stage.[13]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12] An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
| Treatment Group | Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 65.2% ± 3.1% | 20.5% ± 2.5% | 14.3% ± 1.8% |
| Compound | IC50 (10 µM) | 35.8% ± 2.8% | 15.1% ± 1.9% | 49.1% ± 3.5% |
| Compound | 2x IC50 (20 µM) | 20.4% ± 2.2% | 10.3% ± 1.5% | 69.3% ± 4.1% |
| Table 2: Example data showing compound-induced G2/M phase arrest. Data are representative mean ± SD from three independent experiments. |
Application 3: Quantification of Apoptosis
Apoptosis is a form of programmed cell death critical for tissue homeostasis, and its induction is a primary goal of many cancer therapies.[7][8] It is characterized by specific morphological and biochemical events, including caspase activation.[16] We present two complementary assays to quantify apoptosis.
Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[11]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
-
Harvest and Wash: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[11][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are central executioners of apoptosis.[17][18] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular substrates.[19] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[20][21] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[20]
Detailed Protocol (using a commercial kit like Caspase-Glo® 3/7):
-
Cell Seeding and Treatment: Seed 10,000 cells per well in 100 µL of medium in a white-walled 96-well plate suitable for luminescence. Treat with the compound as in the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.[21]
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the readings of treated samples to the vehicle control.
Application 4: Western Blot Analysis of Apoptosis Markers
Principle: Western blotting allows for the detection of specific proteins in a cell lysate, providing deeper mechanistic insight into the apoptotic pathway.[19][22] Key markers include the cleavage of pro-caspases into their active forms and the cleavage of caspase substrates like Poly (ADP-ribose) polymerase-1 (PARP-1).[19][23] Cleavage of PARP by Caspase-3 is a classic hallmark of apoptosis.[19]
Experimental Workflow: Western Blotting
Caption: General workflow for Western blot analysis of apoptotic markers.
Detailed Protocol: Western Blotting
Materials:
-
Treated and control cells from 6-well or 10 cm plates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer.[22] Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[22]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Antibody Incubation:
-
Detection: Wash the membrane again as above. Incubate the membrane with an ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[22] The appearance of bands corresponding to cleaved PARP (~89 kDa) and cleaved Caspase-3 (~17/19 kDa) in treated samples confirms the induction of apoptosis. Use β-actin (~42 kDa) as a loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. caspase3 assay [assay-protocol.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of (2-(2-Aminophenyl)thiazol-4-yl)methanol via Aryl Hydrocarbon Receptor (AhR) Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-cancer properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol, hereafter referred to as APTM. The protocols are designed to not only assess its cytotoxic and pro-apoptotic efficacy but also to investigate its potential mechanism of action as a modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a pivotal and complex regulator of carcinogenesis.
Introduction: Targeting a Privileged Scaffold and a Complex Pathway
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including approved anti-cancer drugs.[1] Its derivatives have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines.[1] APTM, as a member of this class, represents a promising candidate for investigation.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a critical, yet complex, drug target in oncology.[2] Historically studied for its role in mediating the toxic effects of environmental pollutants, AhR is now understood to be a key sensor with diverse physiological roles.[3] Its impact on cancer is context-dependent; it can function as both a tumor suppressor and a pro-oncogenic factor.[2][3] This duality makes targeted modulation of the AhR pathway—particularly antagonism in cancers where AhR is overactive—a compelling therapeutic strategy.[4][][6]
These application notes are built upon the central hypothesis that APTM functions as an antagonist of the AhR pathway. The following protocols provide a logical, multi-stage approach to test this hypothesis, beginning with broad phenotypic screening and progressing to specific target validation and a conceptual framework for in vivo testing.
Section 1: The Mechanistic Target - AhR Signaling
The AhR is a cytoplasmic receptor that, upon activation, translocates to the nucleus to regulate gene expression.[7][8] In many tumors, this pathway is hijacked. Cancer cells can produce endogenous ligands, such as kynurenine (a tryptophan metabolite), which constitutively activate AhR, promoting tumor cell survival, motility, and immune evasion.[7][9] An effective AhR antagonist can block these effects, restoring normal cellular control and potentially inhibiting tumor growth.[4][6]
The canonical AhR signaling pathway is initiated when a ligand binds to the cytosolic AhR complex. This triggers a conformational change, leading to its translocation into the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This new complex then binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs), driving the transcription of target genes, including metabolic enzymes like CYP1A1 and CYP1B1.[7]
Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Section 2: In Vitro Efficacy Evaluation
This section outlines the primary screening protocols to determine if APTM exhibits anti-cancer activity in cultured cell lines. It is crucial to select a panel of cell lines, including those known to have high AhR expression (e.g., certain breast, glioma, or lung cancer lines) and those with low expression to assess selectivity.
Cell Viability and Cytotoxicity Screening
Principle of the Assays: The first step is to determine the concentration-dependent effect of APTM on the metabolic activity and viability of cancer cells. The MTT and XTT assays are colorimetric methods that measure the activity of mitochondrial dehydrogenases in living cells, which serves as a proxy for cell viability.[10] A reduction in this activity is indicative of either cytotoxicity or cytostatic effects.
Rationale for Key Steps: Using a tetrazolium salt-based assay provides a robust, high-throughput method to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[11] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol by removing the solubilization step required for the MTT assay.[10]
Caption: Workflow for conducting a cell viability assay (MTT/XTT).
Protocol: XTT Cell Viability Assay
-
Materials and Reagents:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
APTM stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate spectrophotometer (capable of reading absorbance at ~475 nm)
-
Vehicle control (DMSO)
-
Positive control (e.g., Doxorubicin)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of APTM in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only and positive control wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent with the electron-coupling reagent).
-
XTT Incubation: Add 50 µL of the XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm (reference wavelength ~650 nm) using a microplate reader.[10]
-
-
Data Analysis and Interpretation:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Cell Line | AhR Expression | APTM IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | High | [Experimental Data] | [Experimental Data] |
| MDA-MB-231 (Breast) | Low | [Experimental Data] | [Experimental Data] |
| A549 (Lung) | High | [Experimental Data] | [Experimental Data] |
| HCT116 (Colon) | Moderate | [Experimental Data] | [Experimental Data] |
Assessment of Apoptosis Induction
Principle of the Assay: A hallmark of effective anti-cancer agents is the ability to induce programmed cell death, or apoptosis.[12] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13][14] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Rationale for Key Steps: This dual-staining method provides a quantitative snapshot of the mode of cell death induced by APTM.[13] Treating cells with APTM at concentrations around the determined IC50 value will reveal if the observed reduction in viability is due to the initiation of an apoptotic cascade.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aryl Hydrocarbon Receptor (AhR) as a Drug Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are AHR antagonists and how do they work? [synapse.patsnap.com]
- 6. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 7. How the AHR Became Important in Cancer: The Role of Chronically Active AHR in Cancer Aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for 2-Aminothiazole Compounds in Antimicrobial Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-aminothiazole compounds as potential antimicrobial agents. This document outlines the underlying mechanisms of action, provides a summary of their activity, and offers detailed protocols for in vitro evaluation.
Introduction: The Significance of 2-Aminothiazoles in Antimicrobial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. The 2-aminothiazole nucleus is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] Its derivatives have been successfully incorporated into a variety of therapeutically valuable candidates.[4] The versatility of the 2-aminothiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its antimicrobial spectrum and potency.[2] This guide serves as a practical resource for the investigation and application of these promising compounds in the ongoing search for new antimicrobial therapies.
Mechanism of Action: How 2-Aminothiazoles Combat Microbes
While the precise mechanism of action can vary depending on the specific derivative, a primary mode of action for many 2-aminothiazole compounds involves the inhibition of essential bacterial enzymes. One key target that has been identified is UDP-N-acetylmuramate/L-alanine ligase (MurC) , an enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[5] By inhibiting MurC, these compounds disrupt cell wall synthesis, leading to bacterial cell lysis and death.
Another proposed mechanism involves the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH) in mycobacteria, an enzyme involved in fatty acid synthesis.[6] This disruption of fatty acid metabolism can compromise the integrity of the bacterial cell membrane. Additionally, some 2-aminothiazole derivatives have been shown to interfere with bacterial biofilm formation, a critical virulence factor in many chronic infections.[7][8]
The following diagram illustrates a simplified representation of the proposed mechanism of action targeting bacterial cell wall synthesis.
Caption: Proposed mechanism of action of 2-aminothiazole compounds targeting MurC.
Spectrum of Antimicrobial Activity
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of 2-aminothiazole derivatives against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10] The table below summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative compounds against common microbial strains. It is important to note that the activity is highly dependent on the specific substitutions on the 2-aminothiazole core.[11]
| Compound Type | Target Microorganism | MIC Range (µg/mL) | Reference |
| Phenyl-substituted 2-aminothiazoles | Staphylococcus aureus | 4 - 250 | [1][5] |
| Escherichia coli | 8 - 375 | [1][5] | |
| Pseudomonas aeruginosa | >100 | [5] | |
| Pyridyl-substituted 2-aminothiazoles | Mycobacterium tuberculosis | 0.024 - 12.5 | [11] |
| Thiazolyl-thiourea derivatives | Staphylococcus epidermidis | 4 - 16 | [1] |
| Coumarin-containing 2-aminothiazoles | Candida albicans | Good activity | [10][12] |
| Aspergillus niger | Good activity | [12] |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the in vitro evaluation of the antimicrobial activity of 2-aminothiazole compounds. These are standard and widely accepted methods in microbiology.[13]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]
Materials:
-
96-well microtiter plates
-
Test 2-aminothiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate.
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Assessment of Antibacterial Activity using Agar Well Diffusion Method
This method is a qualitative to semi-quantitative assay to screen for antimicrobial activity.[13][14]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test 2-aminothiazole compounds
-
Bacterial strains
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Agar Plate Preparation: Prepare agar plates and allow them to solidify.
-
Inoculum Spreading: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Uniformly spread the inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the test compound solution to each well. A control with the solvent alone should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-(2-Aminophenyl)thiazol-4-yl)methanol
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (2-(2-Aminophenyl)thiazol-4-yl)methanol. The unique trifunctional nature of this molecule—possessing a basic aromatic amine, a primary alcohol, and a heterocyclic thiazole ring—presents specific challenges that require carefully considered purification strategies. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the principal purification techniques for this compound?
The two most effective and commonly employed purification techniques for this compound and its analogues are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the preferred method for purifying the crude product after synthesis, especially when multiple byproducts are present.[1][2] The choice of stationary and mobile phases is critical due to the compound's polar functional groups. Silica gel is commonly used, but its acidic nature can cause issues with the basic aminophenyl group, leading to peak tailing and potential degradation. Using a mobile phase system such as ethyl acetate in petroleum ether or chloroform/methanol is often effective.[2][3]
-
Recrystallization: If the crude product is of relatively high purity (>90%), recrystallization is an excellent method for obtaining highly pure, crystalline material. The key is to identify a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures. Methanol has been reported as a successful recrystallization solvent for similar 2-aminothiazole derivatives.[3]
Q2: What are the most likely impurities to be present after the synthesis of this compound?
Understanding potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes like the Hantzsch thiazole synthesis, impurities may include:
-
Unreacted Starting Materials: Such as the corresponding α-haloketone and 2-aminothiophenol or a substituted thiourea.
-
Oxidation Products: The 2-aminophenyl moiety is susceptible to air oxidation, which can form highly colored, often brown or yellow, impurities. This is a common issue with aromatic amines.
-
Side-Reaction Products: The synthesis, which often involves condensation reactions, can lead to various byproducts. If coupling agents like dicyclohexylcarbodiimide (DCC) are used in a related synthesis step, byproducts like dicyclohexylurea (DCU) can be a persistent impurity.[3]
-
Polymeric Material: High-temperature reaction conditions, sometimes employed in the synthesis of related heterocyclic systems, can generate intractable polymeric tars.[4]
Q3: How should I properly store purified this compound to maintain its purity?
Due to the compound's susceptibility to oxidation and potential light sensitivity, proper storage is essential. Commercial suppliers recommend storing the solid compound in a dark place, sealed in a dry environment at room temperature.[5] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent degradation.
Q4: What are the best analytical methods for assessing the purity of my final product?
A combination of techniques should be used for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography and for a quick purity check.[1] A single spot in multiple solvent systems is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape, is a standard choice. Purity is typically determined by the peak area percentage at a relevant UV wavelength (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities if their signals are distinguishable from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guide: Common Purification Issues
Problem 1: My product recovery from silica gel chromatography is very low, and the peaks are tailing significantly.
Question: I'm running a silica gel column with an ethyl acetate/hexane gradient, but I'm losing most of my compound on the column. The spots on my TLC plates are also streaking badly. What is causing this, and how can I prevent it?
Causality & Solution: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The basic nitrogen of your aminophenyl group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This can lead to irreversible adsorption (low recovery) and significant peak tailing (streaking).
Recommended Actions:
-
Neutralize the Mobile Phase: The most common solution is to add a small amount of a volatile base to your mobile phase. Add 0.5-1% triethylamine (Et₃N) or ammonia solution to the eluent mixture. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically and improving recovery.
-
Use a Different Stationary Phase: If the issue persists, consider using a more inert stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water is an excellent option that avoids the acid-base interaction problem.
-
Problem 2: My final product is a persistent yellow or brown solid, even after chromatography.
Question: I've purified my material by column chromatography, and NMR shows it's clean, but it has a distinct off-white or brownish color. How can I get a pure white solid?
Causality & Solution: The color is almost certainly due to minor, highly chromophoric impurities arising from the oxidation of the 2-aminophenyl group. These can be present in trace amounts that are difficult to detect by NMR but are visually apparent.
Recommended Actions:
-
Activated Charcoal Treatment: Dissolve the impure solid in a suitable hot solvent (e.g., methanol or ethanol). Add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal, and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to the loss of your desired product.
-
Work Under Inert Atmosphere: During purification and handling, minimize the compound's exposure to air, especially when in solution. Use degassed solvents and consider performing filtrations and concentrations under a nitrogen or argon atmosphere.
-
Sodium Dithionite Wash: During the aqueous workup phase of your synthesis, a wash with a dilute solution of sodium dithionite (Na₂S₂O₄) can sometimes reduce oxidized species back to the amine, preventing the formation of colored impurities from the outset.
Problem 3: I'm attempting to recrystallize my compound, but it keeps "oiling out" or won't precipitate.
Question: When I cool my recrystallization solution, the compound separates as a liquid layer (oils out) instead of forming crystals. What should I do?
Causality & Solution: Oiling out occurs when the solute's solubility at a given temperature is exceeded, but the conditions are not right for crystal lattice formation, often because the solution is too concentrated or cools too quickly. It can also be caused by the presence of impurities that disrupt crystallization.
Recommended Actions:
-
Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling provides more time for proper crystal nucleation.
-
Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until the oil redissolves, add more of the same hot solvent, and then attempt to cool it slowly again.
-
Use a Solvent/Anti-Solvent System: This is a very powerful technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, acetone). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., water, hexane) dropwise at room temperature until the solution just begins to turn cloudy (the saturation point). If needed, warm the solution slightly to redissolve the precipitate, and then cool slowly.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small crystal of pure product from a previous batch, adding it to the solution (seeding) can initiate crystallization.
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique for this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is adapted from standard procedures for purifying polar, basic compounds.[2]
-
Slurry Preparation: Dry-load the crude material for best results. To do this, dissolve your crude product (~1 g) in a minimal amount of a polar solvent like methanol. Add ~5-10 g of silica gel to this solution and concentrate the resulting slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using your chosen mobile phase. A typical column size for 1 g of crude material is ~4 cm in diameter, filled to a height of ~20 cm.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 20% ethyl acetate in hexane + 1% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 40%, 60% ethyl acetate) to elute your compound. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended System 1 | Recommended System 2 | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Neutral Alumina (Activity II/III) | Silica is standard; Alumina is better for strongly basic compounds. |
| Mobile Phase | Ethyl Acetate / Hexane | Dichloromethane / Methanol | Offers different selectivity for separating impurities. |
| Additive | 0.5 - 1% Triethylamine | 0.5 - 1% Triethylamine | Crucial for preventing peak tailing of the basic amine group. |
Protocol 2: Recrystallization
This protocol is based on general laboratory techniques and solvents reported for similar structures.[3]
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a potential solvent (see table below). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if you performed a charcoal treatment), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
Overcoming solubility issues with (2-(2-Aminophenyl)thiazol-4-yl)methanol
Last Updated: January 5, 2026
Introduction
Welcome to the technical support guide for (2-(2-Aminophenyl)thiazol-4-yl)methanol (CAS No. 658076-79-0). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and application of this compound, with a primary focus on overcoming its inherent solubility issues. The structural complexity of this aminophenylthiazole derivative, featuring both aromatic and heterocyclic moieties, contributes to its poor aqueous solubility, a frequent hurdle in experimental workflows. This guide provides in-depth troubleshooting protocols, scientifically grounded explanations, and practical solutions to ensure the successful integration of this compound into your research.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [1][2] |
| Molecular Weight | 206.26 g/mol | [1][2] |
| Predicted LogP | 1.8846 | [1] |
| Topological Polar Surface Area (TPSA) | 59.14 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The limited solubility of this compound is attributed to several key structural features:
-
Molecular Structure: The presence of both a lipophilic aminophenyl group and a thiazole ring contributes to its poor aqueous solubility.[3] The molecule's relatively rigid structure and potential for strong intermolecular interactions in the solid state can make it difficult for solvent molecules to effectively solvate it.
-
Polymorphism: Like many organic compounds, this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.[3] The thermodynamically most stable polymorph is often the least soluble.
-
Polarity: While the molecule possesses polar functional groups (amino and hydroxyl), the overall molecule has a significant non-polar character, as indicated by its positive LogP value.[1] This dual nature can lead to solubility challenges in both purely aqueous and highly non-polar organic solvents.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on its chemical structure, the following solvents are recommended as starting points for solubilization:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally effective due to their ability to disrupt intermolecular forces and solvate a wide range of organic molecules.
-
Alcohols: Methanol and ethanol can be used, although heating may be required to achieve desired concentrations.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be suitable for specific applications, particularly in organic synthesis.
It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy.[4][5] The aminophenyl group is basic and can be protonated at acidic pH, forming a more soluble salt. Conversely, the thiazole nitrogen may also exhibit some basicity. Therefore, creating acidic aqueous solutions (e.g., with HCl or acetic acid) is a primary strategy to investigate for enhancing solubility.
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: While specific incompatibility data for this compound is not extensively documented, general considerations for aminophenyl and thiazole-containing compounds should be taken into account. Avoid strong oxidizing agents, as the amino group can be susceptible to oxidation. Additionally, be mindful of potential reactions with highly electrophilic reagents. It is always recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a structured approach to troubleshooting common solubility problems encountered with this compound.
Problem 1: Compound fails to dissolve in the chosen solvent.
| Probable Cause | Proposed Solution | Detailed Protocol |
| Insufficient Solvent Power | Select a more appropriate solvent or employ a co-solvent system. | 1. Solvent Screening: Test the solubility of a small, known amount of the compound in a panel of solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, DCM).2. Co-solvency: If solubility is limited in a single solvent, try a binary mixture. For aqueous applications, a common approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then slowly add the aqueous buffer with vigorous stirring.[5] |
| Low Temperature | Increase the temperature of the solvent. | 1. Gently warm the solvent while stirring. A water bath is recommended for controlled heating.2. Monitor the dissolution visually. Be cautious not to overheat, as this could lead to degradation. |
| Solid-State Properties (e.g., Polymorphism) | Utilize energy input to overcome the crystal lattice energy. | 1. Sonication: Place the vial containing the compound and solvent in an ultrasonic bath. The cavitation energy can aid in breaking up solid aggregates and enhancing dissolution.[5]2. Vortexing: Vigorous mixing can also help to increase the rate of dissolution. |
Problem 2: Compound precipitates out of solution upon standing or dilution.
| Probable Cause | Proposed Solution | Detailed Protocol |
| Supersaturation | Prepare a solution at a lower, more stable concentration. | 1. Determine the approximate saturation solubility through serial dilution experiments.2. Prepare stock solutions at a concentration well below the saturation point to ensure stability. |
| Change in Solvent Composition (e.g., adding an anti-solvent) | Optimize the co-solvent ratio or use a stabilizing agent. | 1. When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise to the buffer with constant, vigorous stirring. This helps to avoid localized high concentrations that can lead to precipitation.2. Formulation Aids: Consider the use of surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous phase to enhance and maintain solubility.[6][7] These excipients can form micelles or inclusion complexes that encapsulate the drug, preventing precipitation.[3] |
| pH Shift | Buffer the solution to maintain a pH where the compound is soluble. | 1. If solubility is pH-dependent, ensure your final solution is adequately buffered to the optimal pH range determined during initial solubility profiling. |
Experimental Workflows & Diagrams
Workflow for Determining Optimal Solvent Conditions
The following diagram illustrates a systematic approach to identifying the best solvent system for your experiments.
Caption: Systematic workflow for solubility determination.
pH-Dependent Solubility Mechanism
The diagram below illustrates how pH modification can enhance the solubility of this compound by protonating the basic amino group.
Caption: Protonation enhances aqueous solubility.
Advanced Solubilization Strategies
For particularly challenging applications, such as high-concentration formulations for in vivo studies, more advanced techniques may be necessary.
| Strategy | Mechanism | Key Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state.[3][7] This prevents recrystallization and enhances the dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder). The choice of polymer (e.g., PVP, PEG) is critical.[7] |
| Lipid-Based Formulations | The compound is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[3][8] These systems form fine emulsions in the aqueous environment of the GI tract, improving absorption. | Formulation development can be complex. The lipid formulation classification system can guide the selection of excipients. |
| Nanotechnology | Reducing the particle size to the nanometer range (nanosizing) dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3][6] | Requires specialized equipment like high-pressure homogenizers or wet mills.[3] Stability of the nanosuspension is a key challenge. |
| Complexation | Cyclodextrins can form inclusion complexes with the hydrophobic parts of the drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[3][9] | The stoichiometry of the complex and the binding constant are important parameters. Not all molecules fit well into the cyclodextrin cavity. |
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and employing the troubleshooting strategies outlined in this guide, researchers can successfully prepare solutions suitable for a wide range of experimental applications. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chemscene.com [chemscene.com]
- 2. 145293-21-6 CAS MSDS ([2-(4-AMINO-PHENYL)-THIAZOL-4-YL]-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stability Testing of (2-(2-Aminophenyl)thiazol-4-yl)methanol Solutions
Welcome to the technical support guide for the stability testing of (2-(2-Aminophenyl)thiazol-4-yl)methanol solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific reasoning behind our recommendations, ensuring your experiments are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change to yellow/brown upon storage. What is causing this?
A1: The observed color change is likely due to oxidative degradation. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Expertise & Experience: In our experience with aromatic amines, even ambient laboratory lighting and dissolved oxygen in the solvent can be sufficient to initiate oxidation over time. The primary alcohol on the thiazole ring is less likely to be the source of color, but its oxidation to an aldehyde or carboxylic acid could occur under more strenuous oxidative conditions.
-
Trustworthiness: To confirm if oxidation is the cause, we recommend performing a forced degradation study under oxidative conditions (e.g., with a low concentration of hydrogen peroxide) and comparing the resulting degradation profile (via HPLC-UV/MS) to that of your stored solution.[1][2] A similar impurity profile would strongly suggest oxidation is the degradation pathway.
-
Preventative Measures:
-
Degas Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.
-
Use Amber Vials: Protect the solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.[3]
-
Add Antioxidants: In formulation development, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or sodium metabisulfite can be considered to inhibit oxidative degradation.
-
Control Headspace: Minimize the headspace in your storage container and consider blanketing the solution with an inert gas before sealing.
-
Q2: I'm observing a loss of purity in my this compound solution when stored under acidic or basic conditions. What are the likely degradation mechanisms?
A2: The this compound molecule has several functional groups that can be susceptible to acid- and base-catalyzed hydrolysis.
-
Expertise & Experience: The thiazole ring, while generally stable, can undergo hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[4] The primary alcohol and the aromatic amine are generally stable to hydrolysis under mild conditions, but extreme pH can catalyze their degradation.[5]
-
Trustworthiness: A systematic study of pH-dependent degradation is crucial. We recommend conducting a study where the compound is dissolved in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12) and monitoring the purity over time.[6] This will not only confirm the pH liability but also help in identifying the pH of maximum stability.
-
Likely Degradation Pathways:
-
Acid-Catalyzed Degradation: Under strong acidic conditions, protonation of the thiazole nitrogen or the exocyclic amine could make the molecule more susceptible to nucleophilic attack by water, potentially leading to the cleavage of the thiazole ring.
-
Base-Catalyzed Degradation: Strong basic conditions could deprotonate the primary alcohol, forming an alkoxide that might be more susceptible to oxidation.
-
Q3: What are the best practices for setting up a forced degradation study for this compound?
A3: A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][7][8] The study should expose the compound to conditions more severe than accelerated stability testing.[2]
-
Expertise & Experience: Based on the structure of this compound, the most relevant stress conditions to investigate are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[7][9]
-
Trustworthiness: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] If degradation is too extensive, it can be difficult to identify the primary degradation products. Conversely, if there is no degradation, the stress condition may not have been stringent enough.
-
Recommended Conditions: A summary of recommended starting conditions for forced degradation studies is provided in the table below.
| Stress Condition | Recommended Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess the stability of the thiazole ring and other functional groups to acidic conditions.[7] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To evaluate the stability in alkaline conditions, which can catalyze different degradation pathways than acidic conditions.[7] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To investigate the susceptibility of the aminophenyl group and potentially the thiazole ring to oxidation.[1] |
| Photostability | ICH Q1B conditions: exposure to a combination of UV and visible light. | To determine if the compound is light-sensitive, which is common for aromatic compounds.[3][7] |
| Thermal Stress | 80 °C for 48 hours (solid and solution) | To assess the thermal stability of the molecule.[2][10] |
Troubleshooting Guides
Problem 1: Poor Peak Shape and Tailing in HPLC Analysis
-
Symptom: The HPLC peak for this compound is broad or shows significant tailing.
-
Potential Cause: The basic nature of the aminophenyl group can lead to strong interactions with residual silanol groups on the surface of C18 columns, causing peak tailing.
-
Troubleshooting Steps:
-
Lower the pH of the Mobile Phase: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the amine, reducing its interaction with the stationary phase.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions.
-
Increase the Ionic Strength of the Mobile Phase: Adding a buffer salt (e.g., 10-20 mM ammonium formate) can help to mask the residual silanol groups and improve peak shape.
-
Problem 2: Inconsistent Results in Thermal Stability Studies
-
Symptom: High variability in the percentage of degradation observed in replicate thermal stability experiments.
-
Potential Cause: This can be due to several factors, including non-uniform heating, interactions with the container, or the physical form of the sample.
-
Troubleshooting Steps:
-
Ensure Uniform Heating: Use a calibrated oven with good temperature distribution. Place samples in the same location within the oven for each experiment.
-
Evaluate Container Interactions: The compound may be interacting with or adsorbing to the surface of the storage container. Test different container types (e.g., glass vs. polypropylene).
-
Control the Physical Form: For solid-state thermal stability, the particle size and crystal form can influence the results. Ensure a consistent physical form of the material is used for each experiment.
-
Consider Headspace Effects: For solutions, degradation can be influenced by the volume of headspace in the vial. Maintain a consistent fill volume.
-
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.[11]
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or scan with PDA).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Photostability Testing
This protocol is based on the ICH Q1B guideline.[7]
-
Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will be the dark control.
-
Solid Samples: Place the solid compound in a thin layer in a suitable transparent container (e.g., petri dish).
-
Solution Samples: Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Dark Control: Wrap one set of samples in aluminum foil to protect them from light.
-
Light Exposure: Place the unwrapped samples and the dark control samples in a photostability chamber.
-
Exposure Conditions: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.
Visualizations
Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Caption: Potential Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of pH on the degradation of isothiazolone biocides | Semantic Scholar [semanticscholar.org]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing 2-Aminothiazole Synthesis
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their 2-aminothiazole products. Here, we address common challenges encountered during synthesis, drawing upon established chemical principles and field-proven insights to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-aminothiazoles?
A1: The Hantzsch thiazole synthesis remains the most prevalent and dependable method for preparing 2-aminothiazoles.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to form the thiazole ring.[1][2] The reaction is known for being high-yielding and relatively simple to perform.[1]
Q2: I'm not getting the expected yield. What are the most likely reasons for low yield in my 2-aminothiazole synthesis?
A2: Low yields in Hantzsch thiazole synthesis can stem from several factors. The most common culprits include suboptimal reaction conditions such as inappropriate solvent choice or temperature, poor quality of starting materials (α-haloketone and thiourea), incorrect stoichiometry, and the absence of an effective catalyst.[4] Additionally, side reactions and difficulties in product isolation can significantly reduce the final yield.
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
A3: To improve your yield, a systematic optimization of reaction conditions is crucial. This includes screening different solvents (e.g., ethanol, methanol, or even water), adjusting the reaction temperature (reflux or microwave heating can be effective), and potentially introducing a catalyst.[4] Ensuring the purity of your starting materials and verifying the molar ratios are also critical first steps.[4] Modern approaches like microwave-assisted synthesis and the use of reusable catalysts have also been shown to significantly boost yields and shorten reaction times.[4]
Q4: Are there more environmentally friendly ("greener") methods for synthesizing 2-aminothiazoles?
A4: Yes, significant efforts have been made to develop greener synthetic routes. These include using water as a solvent, employing reusable solid-supported catalysts like silica-supported tungstosilicic acid, utilizing solvent-free grinding methods, and adopting microwave-assisted synthesis, which often reduces energy consumption and reaction times.[4][5] For instance, the use of aqueous neem leaf extract as a catalyst allows the reaction to proceed at room temperature with high purity, often eliminating the need for column chromatography.
Troubleshooting Guide
This section provides a detailed breakdown of specific issues you might encounter during your experiments and offers targeted solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution & Explanation |
| Inappropriate Solvent | Solution: Screen a variety of solvents such as ethanol, methanol, dimethylformamide (DMF), or even water.[4][6] Explanation: The solvent polarity can significantly influence the solubility of reactants and intermediates, affecting reaction rates. For instance, alcohols like ethanol and methanol are commonly used and often provide good results.[1][7] In some cases, solvent-free conditions have been shown to be effective.[8] |
| Suboptimal Reaction Temperature | Solution: Optimize the reaction temperature. While many Hantzsch syntheses proceed well at reflux temperatures, microwave irradiation can often provide rapid and uniform heating, leading to shorter reaction times and improved yields.[4] Explanation: The reaction requires sufficient energy to overcome the activation barriers for the initial SN2 reaction and the subsequent intramolecular cyclization and dehydration steps.[7][9] |
| Ineffective or Absent Catalyst | Solution: Introduce a suitable catalyst. A wide range of catalysts, including acidic or basic catalysts, phase-transfer catalysts, and solid-supported catalysts, can enhance the reaction rate.[4][10] Explanation: Catalysts can facilitate key steps in the reaction mechanism, such as the enolization of the ketone or the activation of the carbonyl group for nucleophilic attack.[11] |
| Poor Quality of Starting Materials | Solution: Ensure the purity of the α-haloketone and thiourea. If necessary, purify the starting materials before use. Explanation: Impurities in the starting materials can lead to unwanted side reactions, consuming reactants and complicating purification. The α-haloketone, in particular, can be unstable and should be used fresh or properly stored. |
| Incorrect Stoichiometry | Solution: Carefully verify the molar ratios of your reactants. A slight excess of thiourea (e.g., 1.5 equivalents) is sometimes used to ensure the complete consumption of the α-haloketone.[1][7] Explanation: The reaction proceeds in a 1:1 molar ratio.[7] An excess of one reactant can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Suggested Solution & Explanation |
| Reaction Temperature Too High or Reaction Time Too Long | Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Explanation: Prolonged heating or excessively high temperatures can lead to the degradation of the product or the formation of polymeric byproducts. |
| Incorrect pH of the Reaction Mixture | Solution: Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[12] Explanation: The pH can influence the tautomeric equilibrium of thiourea and the protonation state of intermediates, which can affect the reaction pathway and the formation of isomers or side products. |
| Presence of Reactive Functional Groups | Solution: Protect sensitive functional groups on your reactants before the condensation reaction. Explanation: If your α-haloketone or thioamide derivative contains other reactive functional groups, they may participate in side reactions under the reaction conditions. |
Issue 3: Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution & Explanation |
| Product is Highly Soluble in the Reaction Solvent | Solution: After the reaction is complete, try precipitating the product by adding a non-solvent (e.g., cold water) or by cooling the reaction mixture.[4][7] Explanation: Changing the polarity of the solvent system can significantly decrease the solubility of the desired product, causing it to precipitate out of the solution, allowing for easy isolation by filtration. |
| Formation of a Complex Mixture of Products | Solution: Employ column chromatography for purification. Explanation: If multiple products and byproducts are formed, simple precipitation or recrystallization may not be sufficient to achieve high purity. Column chromatography provides a more effective means of separating compounds with different polarities. |
| Catalyst is Difficult to Remove | Solution: Use a solid-supported or reusable catalyst that can be easily removed by filtration after the reaction is complete.[4] Explanation: Heterogeneous catalysts simplify the workup process, as they are not dissolved in the reaction mixture and can be physically separated from the product solution. |
Experimental Protocols & Methodologies
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard, reliable method for synthesizing a simple 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[1] This step neutralizes the HBr salt of the product, causing the free base to precipitate.[7]
-
Filter the mixture through a Buchner funnel.[1]
-
Wash the collected solid with water to remove any remaining salts and impurities.[1]
-
Air-dry the solid on a watch glass to obtain the 2-amino-4-phenylthiazole product.[1]
Protocol 2: Catalyst-Enhanced, One-Pot Synthesis
This protocol utilizes a modern, efficient approach with a reusable catalyst and a safer halogen source.
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g)[11]
-
Ethanol (3.0 mL)
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a reaction vessel, stir a mixture of the acetophenone derivative, TCCA, and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst in ethanol at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by TLC.[11]
-
Once the formation of the intermediate is complete, add thiourea to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction progress by TLC.
-
After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.[11]
-
Add a 10% sodium bicarbonate solution to the mixture to neutralize it.[11]
-
Filter the resulting solid product, wash it with water, and dry to obtain the pure 2-aminothiazole derivative.
Data Presentation
Table 1: Comparative Performance of Catalysts in 2-Aminothiazole Synthesis
| Catalyst | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Ca/4-MePy-IL@ZY-Fe₃O₄ | Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C | 25 min | High | Magnetically separable, reusable, replaces toxic iodine with TCCA.[11] |
| Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiation | Not Specified | 79-90 | Reusable, efficient under both conventional heating and ultrasound.[5] |
| Aqueous Neem Leaf Extract | Phenacyl bromide derivatives, Thiourea, Water, Room Temperature | 45 min | High | Environmentally friendly, mild conditions, high purity product often without chromatography. |
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Workflow for Catalyst Screening
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
Technical Support Center: (2-(2-Aminophenyl)thiazol-4-yl)methanol in Cell-Based Assays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center for researchers utilizing (2-(2-Aminophenyl)thiazol-4-yl)methanol, hereafter referred to as APT-M for brevity. As a small molecule featuring a conjugated aminophenyl-thiazole backbone, APT-M presents exciting opportunities for phenotypic screening and target-based discovery. However, its chemical structure also brings a predictable set of challenges, particularly in the context of common cell-based assay readouts.
This guide is structured as a series of frequently asked questions designed to troubleshoot common issues proactively. My goal is not just to provide steps, but to explain the underlying principles, empowering you to design robust, self-validating experiments. We will move from foundational issues of compound handling to complex problems of assay interference and data interpretation, ensuring you can generate reliable and reproducible results.
Section 1: Compound Preparation and Handling
This section addresses the critical first steps of working with APT-M. Improper handling and preparation are common sources of experimental variability.
Q1: My APT-M is not dissolving in my cell culture medium. What is the correct procedure for solubilization?
Answer: This is a very common issue, as APT-M, like many small organic molecules, has poor aqueous solubility. Direct dissolution in media is not recommended and will lead to precipitation and inaccurate concentration calculations.
The standard industry practice is to first create a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).
Key Considerations:
-
Solvent Purity: Use only high-purity, anhydrous DMSO to prevent compound degradation.
-
DMSO Toxicity: The final concentration of DMSO in your cell culture wells must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test wells.[1]
Experimental Protocol: Preparing APT-M Stock Solutions
-
Calculate Stock Concentration: Determine the required mass of APT-M to create a high-concentration stock (e.g., 10 mM or 50 mM) in DMSO. (APT-M Molecular Weight: 206.26 g/mol ).
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of APT-M powder.
-
Ensure Complete Solubilization: Vortex vigorously. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Serial Dilutions: On the day of the experiment, thaw an aliquot and perform serial dilutions in your cell culture medium to achieve the desired final concentrations.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubilizing power for organic molecules. |
| Stock Concentration | 10-50 mM | Allows for small volumes to be used, minimizing final solvent concentration. |
| Storage Temperature | -20°C or -80°C | Prevents degradation and solvent evaporation. |
| Final DMSO in Assay | ≤ 0.5% v/v | Minimizes solvent-induced cytotoxicity.[2] |
Q2: I am concerned about the stability of APT-M during my multi-day experiment. How can I mitigate compound degradation?
Answer: Your concern is valid. Thiazole rings and aminophenyl groups can be susceptible to degradation, particularly through oxidation or pH-mediated hydrolysis, which can be exacerbated by components in complex cell culture media.[3][4]
Best Practices for Ensuring Compound Stability:
-
Minimize Light Exposure: The conjugated ring system of APT-M can absorb light, potentially leading to photodegradation. Prepare dilutions in a biosafety cabinet with the sash lowered and store stock solutions in amber vials or wrapped in foil.
-
Prepare Fresh: For long-term experiments ( > 48 hours), consider replacing the medium with freshly diluted APT-M every 24-48 hours to ensure a consistent concentration of active compound.
-
pH Considerations: Be aware that the pH of your cell culture medium can shift, especially with high cell densities. This can potentially alter the charge state and stability of your compound. Ensure your cultures are not over-confluent.
Section 2: Initial Assay Design & Controls
A successful experiment is built on a foundation of proper controls and a well-designed dose-response study.
Q3: What is the best way to determine the optimal concentration range for APT-M in my assay?
Answer: For any new compound, you must first establish a dose-response relationship. A common and effective strategy is to use a wide, logarithmic dilution series.
Recommended Approach:
-
Initial Range Finding: Test APT-M over a broad concentration range, for example, from 10 nM to 100 µM.[1][5] This wide net helps identify the effective concentration window and establish a preliminary IC50 (inhibitory concentration) or EC50 (effective concentration).
-
Refined Dose-Response: Once you have an approximate effective range, perform a more detailed dose-response experiment with more data points centered around the estimated IC50/EC50 to obtain a more accurate value.
Q4: What are the essential controls I must include in my cell-based assay?
Answer: Controls are non-negotiable for data integrity. They allow you to differentiate the specific effects of APT-M from artifacts caused by the solvent, assay reagents, or normal cell behavior.
Below is a diagram illustrating the mandatory controls for a typical cell-based assay.
Caption: Logical workflow for essential experimental controls.
Section 3: Troubleshooting Assay Interference
The chemical structure of APT-M (conjugated aromatic rings) makes it a prime candidate for interfering with optical-based assays (fluorescence and absorbance). This is one of the most common reasons for false-positive or false-negative results.[6][7]
Q5: My fluorescence-based assay shows a high signal in wells with APT-M, even in no-cell controls. Is the compound autofluorescent?
Answer: It is highly probable. Compounds with conjugated planar systems, like APT-M, often exhibit intrinsic fluorescence (autofluorescence).[6] If the excitation and emission spectra of APT-M overlap with those of your assay's fluorophore, it will be detected by the plate reader and produce a false-positive signal.
Experimental Protocol: Assessing Compound Autofluorescence
-
Plate Setup: Use a clear-bottom, black-walled microplate, which is standard for fluorescence assays to minimize background and crosstalk.[8]
-
Prepare Wells:
-
Blank: Medium only.
-
Vehicle: Medium + highest concentration of DMSO.
-
APT-M Series: Medium + serial dilutions of APT-M (use the same concentrations as your main experiment).
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (time, temperature, humidity).
-
Read Plate: Use a microplate reader to measure the fluorescence at the exact same excitation and emission wavelengths used for your assay.
-
Analysis: If the fluorescence intensity increases with the concentration of APT-M, the compound is autofluorescent and is directly interfering with your assay.
Q6: My assay signal is decreasing as I increase the concentration of APT-M, suggesting inhibition. How can I be sure this isn't signal quenching?
Answer: Signal quenching is another form of interference where the test compound absorbs the excitation light or the emitted light from the assay's fluorophore, leading to an artificially low signal (a false positive in a loss-of-signal assay).[6]
To distinguish true biological inhibition from signal quenching, you need to run a counter-assay with a stable, pre-generated fluorescent signal.
Experimental Protocol: Assessing Signal Quenching
-
Generate Signal: In a cell-free system, combine your assay's enzyme and substrate to generate a stable, fluorescent product. Alternatively, use a stable fluorophore with similar spectral properties (e.g., fluorescein, GFP).
-
Plate Setup: Aliquot the pre-generated fluorescent solution into the wells of a microplate.
-
Add Compound: Add serial dilutions of APT-M (and vehicle control) directly to the fluorescent solution.
-
Read Immediately: Measure the fluorescence immediately after adding the compound.
-
Analysis: If the fluorescence signal decreases as the concentration of APT-M increases, your compound is quenching the signal.
The following workflow can help you diagnose and address optical interference issues.
Caption: Triage workflow for diagnosing fluorescence interference.
Section 4: Differentiating Cytotoxicity from Specific Activity
A common pitfall in drug discovery is mistaking general cell death for a desired, specific biological effect.
Q7: APT-M is causing a strong effect in my primary assay, but I'm also observing poor cell health. How do I distinguish general cytotoxicity from a specific biological mechanism?
Answer: This is a critical question. You must run a general cell viability assay in parallel with your functional assay, using the same cell line, seeding density, and incubation times.
Strategy for Differentiation:
-
Run Parallel Assays: On one plate, perform your functional assay (e.g., measuring kinase activity, reporter gene expression). On an identical parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®, MTS, or Trypan blue exclusion).
-
Calculate IC50 and CC50:
-
IC50/EC50: The concentration of APT-M that causes a 50% effect in your functional assay.
-
CC50: The concentration of APT-M that causes 50% cytotoxicity in your viability assay.
-
-
Determine the Selectivity Window: Compare the two values.
| Scenario | Interpretation | Next Steps |
| CC50 >> EC50 (e.g., 10-fold or greater difference) | The functional effect occurs at concentrations far below those that cause cell death. This suggests a specific biological effect . | Proceed with mechanism-of-action studies. |
| CC50 ≈ EC50 (e.g., less than 5-fold difference) | The functional effect only occurs at concentrations that are also killing the cells. The result is likely due to general cytotoxicity . | The compound may be a promiscuous or non-specific agent. Consider testing in different cell lines or modifying the compound structure. |
Important Note: Ensure your viability assay is not subject to the same interferences as your primary assay. For example, if your primary assay is fluorescence-based, use a luminescence-based viability assay to avoid correlated artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tecan.com [tecan.com]
Technical Support Center: (2-(2-Aminophenyl)thiazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist Last Updated: January 5, 2026
Welcome to the technical support guide for (2-(2-Aminophenyl)thiazol-4-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Understanding its stability profile is critical for ensuring data integrity, developing robust synthetic routes, and formulating stable drug products. This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for conducting forced degradation studies.
Part 1: Frequently Asked Questions (FAQs) on Degradation
This section addresses fundamental questions regarding the stability and degradation of this compound, based on the chemical properties of its constituent functional groups.
Q1: What are the primary degradation pathways for this compound?
A: Based on its structure, the molecule is susceptible to four primary degradation pathways: oxidative, photolytic, hydrolytic, and thermal degradation. The aminophenyl, hydroxymethyl (methanol), and thiazole moieties are all potential sites for chemical transformation. Oxidative and photolytic pathways are often the most significant concerns during routine handling, synthesis, and storage.
Q2: Which functional groups on the molecule are the most likely "hot spots" for degradation?
A: There are three primary reactive centers on the molecule where degradation is most likely to initiate:
-
The 2-Aminophenyl Group: The primary aromatic amine is highly susceptible to oxidation. This can lead to the formation of colored impurities through complex reaction pathways, potentially involving nitroso, nitro, or polymeric species. Oxidative degradation of amines can be accelerated by heat and the presence of dissolved metal ions[1].
-
The 4-Methanol Group: The primary alcohol (-CH₂OH) is a classic site for oxidation. Under mild oxidative conditions, it can be converted to the corresponding aldehyde (-CHO), and with stronger oxidants or prolonged exposure, to the carboxylic acid (-COOH). An unusual oxidation of similar thiazol-2-ylmethanols to their corresponding ketones has been reported under acidic hydrolytic conditions, a reaction that is enhanced by the presence of oxygen[2].
-
The Thiazole Ring: While generally aromatic and stable, the thiazole ring can undergo degradation under harsh conditions. Photodegradation is a key vulnerability, where the ring can react with singlet oxygen, leading to cleavage and rearrangement into different structures[3]. Additionally, the sulfur atom can be oxidized to a non-aromatic sulfoxide or sulfone under specific oxidative stress[4].
Caption: Key functional groups on this compound susceptible to degradation.
Q3: What is a forced degradation study and why is it essential for this compound?
A: A forced degradation, or stress testing, study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, strong acids/bases, light, and oxidizing agents)[5]. The goal is to achieve a target degradation of 5-20%[6][7][8]. This is essential for several reasons:
-
Pathway Elucidation: It helps identify the likely degradation products and understand the degradation pathways[5].
-
Method Development: It is crucial for developing and validating a "stability-indicating" analytical method (typically HPLC) that can accurately separate and quantify the active ingredient from all its potential degradation products[6].
-
Formulation & Packaging: Understanding how the molecule degrades informs the development of stable formulations (e.g., by adding antioxidants) and the selection of appropriate packaging (e.g., amber vials to protect from light)[5].
-
Regulatory Requirement: Regulatory agencies like the FDA require forced degradation data as part of the drug approval process to demonstrate the specificity of analytical methods[5][7].
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem / Observation | Potential Cause & Scientific Rationale | Recommended Solution & Troubleshooting Steps |
| Appearance of new, often colored, peaks in an HPLC chromatogram of a "pure" sample, especially upon storage in solution. | Oxidative Degradation. The aminophenyl group is easily oxidized by atmospheric oxygen dissolved in the solvent. This process can be catalyzed by trace metal ions, light, or elevated temperatures, leading to a complex mixture of byproducts. | 1. Use Degassed Solvents: Sparge all mobile phases and diluents with an inert gas (Helium or Nitrogen) for 15-20 minutes before use. 2. Work Under Inert Atmosphere: When preparing stock solutions or handling the solid for extended periods, use a glovebox or nitrogen blanket. 3. Use Amber Vials: Always store solutions in amber HPLC vials or volumetric flasks wrapped in aluminum foil to prevent photo-catalyzed oxidation. 4. Chelate Metal Ions: If metal contamination is suspected (e.g., from spatulas or glassware), add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the sample diluent. |
| Significant loss of starting material and the emergence of a major new peak when performing reactions in acidic, aqueous media (e.g., hydrolysis attempts). | Acid-Catalyzed Oxidation. While hydrolysis of the thiazole ring is possible under harsh conditions, a more likely pathway for this specific structure is an acid-catalyzed oxidation of the methanol group to the corresponding ketone[2]. This unusual reaction is facilitated by oxygen and results in a significant structural change. | 1. Run Control Experiments: Set up the reaction under a strict inert (Argon or Nitrogen) atmosphere and compare the degradation rate to an identical reaction exposed to air. A significantly slower reaction under inert conditions confirms an oxidative pathway. 2. Characterize the Degradant: Use LC-MS to determine the mass of the new peak. An increase of +2 Da would be consistent with the formation of the ketone. 3. Modify Conditions: If the degradation is undesirable, reduce the reaction temperature, use deoxygenated solvents, and minimize reaction time. |
| Compound shows rapid degradation when exposed to UV light during TLC analysis or when a solution is left on the benchtop. | Photodegradation. The combination of the thiazole and aminophenyl rings creates a chromophore that likely absorbs UV and visible light. This absorbed energy can promote reactions with oxygen, leading to cleavage of the thiazole ring or oxidation of the amine[3]. | 1. Minimize Light Exposure: Cover all reaction vessels, flasks, and beakers with aluminum foil. 2. TLC Analysis: Spot the TLC plate quickly and develop it in a covered tank away from direct light. Visualize under UV for the shortest time necessary. 3. Photostability Testing: If the compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines is required to quantify its light sensitivity[7]. |
Part 3: Protocols for a Comprehensive Forced Degradation Study
This section provides standardized, step-by-step protocols for performing a forced degradation study on this compound. The goal is to generate degradation products for analytical method development and pathway elucidation.
Protocol 1: General Sample Preparation and Workflow
-
Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions: For each condition below, transfer a known volume of the stock solution to a vial.
-
Controls: For each stress condition, prepare a blank solution (stress agent + diluent without the compound) and a control sample (compound in diluent without the stress agent, stored at 5°C).
-
Time Points: Monitor the degradation at several time points (e.g., 2, 8, 24, 48 hours) until approximately 5-20% degradation is observed by HPLC.
-
Quenching: After the desired degradation is achieved, cool the sample to room temperature and neutralize it (for acid/base/oxidative conditions) to prevent further degradation. Dilute to a final concentration of ~0.1 mg/mL for HPLC analysis.
Caption: General workflow for a forced degradation study.
Protocol 2: Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the vial at 60°C.
-
At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the vial at 60°C.
-
At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 1 M HCl.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Keep the vial at 60°C.
-
Protocol 3: Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light.
-
Monitor frequently as oxidation can be rapid. There is no quenching step needed for H₂O₂ before HPLC analysis.
Protocol 4: Thermal and Photolytic Degradation
-
Thermal Degradation (Solid State):
-
Place a few milligrams of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C.
-
At each time point, withdraw the sample, cool, and prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound (~0.1 mg/mL).
-
Expose the solution in a photostability chamber according to ICH Q1B guidelines, ensuring exposure to both cool white fluorescent and near-UV lamps.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to act as a dark control.
-
Part 4: Proposed Degradation Pathways & Structural Analysis
Based on the known chemistry of thiazole, amine, and alcohol functional groups, the following primary degradation products are proposed. Identification should be confirmed using high-resolution mass spectrometry (LC-MS/MS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: (2-(2-Aminophenyl)thiazol-4-yl)methanol Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2-(2-Aminophenyl)thiazol-4-yl)methanol. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles to proactively optimize your synthetic route for higher purity and yield.
The primary route for synthesizing the thiazole core of this molecule is the Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[1][2][3] However, the introduction of the 2-aminophenyl group and the hydroxymethyl function presents unique challenges, often leading to the formation of specific byproducts. This guide will walk you through the common pitfalls and provide actionable solutions.
Troubleshooting Guide: Minimizing Byproducts
This section addresses specific problems you might encounter, their probable causes, and recommended solutions.
Issue 1: Presence of a Dimer Impurity (Bis-thiazole formation)
Question: My final product shows a significant impurity with a mass corresponding to a dimer of the target molecule. What is causing this, and how can I prevent it?
Answer:
Probable Cause: The formation of a bis-thiazole impurity likely arises from a side reaction involving the starting materials. This can occur if there is an excess of the α-haloketone relative to the 2-aminothiobenzamide, or if the reaction conditions promote self-condensation.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide (e.g., 1.1 equivalents) can help ensure the complete consumption of the α-haloketone, minimizing the chance for dimerization.
-
Order of Addition: Add the α-haloketone solution dropwise to the thioamide solution at a controlled temperature. This maintains a low instantaneous concentration of the α-haloketone, favoring the desired intermolecular reaction over self-condensation.
-
Temperature Management: Run the reaction at the lowest effective temperature. While heating is often necessary to drive the reaction to completion, excessive heat can accelerate the rate of side reactions. Experiment with a temperature gradient to find the optimal balance between reaction rate and purity.
Experimental Protocol: Optimized Hantzsch Synthesis with Controlled Addition
-
Dissolve 2-aminothiobenzamide (1.1 eq) in a suitable solvent (e.g., ethanol, isopropanol) in a reaction vessel equipped with a dropping funnel and a condenser.
-
Heat the solution to a moderate temperature (e.g., 50-60 °C).
-
Dissolve 1,3-dichloroacetone (1.0 eq) in the same solvent and add it to the dropping funnel.
-
Add the 1,3-dichloroacetone solution dropwise to the heated thioamide solution over a period of 30-60 minutes.
-
After the addition is complete, maintain the reaction temperature and monitor the progress by TLC until the starting materials are consumed.
-
Proceed with the workup and purification as planned.
Issue 2: Formation of Benzothiazole Byproducts
Question: I am observing impurities that appear to be benzothiazole derivatives, lacking the 4-methanol group. How are these forming?
Answer:
Probable Cause: The formation of benzothiazoles from 2-aminothiophenol derivatives is a common side reaction, often promoted by oxidative conditions.[4][5][6] If your starting 2-aminothiobenzamide degrades to 2-aminothiophenol, or if oxidative conditions are present, cyclization can occur with various reaction components or intermediates.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This is particularly crucial if your reagents or solvents have been exposed to air for extended periods.
-
Reagent Purity: Ensure the purity of your 2-aminothiobenzamide starting material. Impurities such as 2-aminothiophenol can lead to these side products.
-
Avoid Strong Oxidizing Agents: Be mindful of any reagents or conditions that could act as oxidants. If an additive is required, consider its redox potential.
Workflow for Minimizing Oxidative Side Reactions
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
Technical Support Center: Scaling Up the Production of (2-(2-Aminophenyl)thiazol-4-yl)methanol
Welcome to the Technical Support Center for the synthesis and scale-up of (2-(2-Aminophenyl)thiazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the robust production of this key pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying chemistry and provide practical solutions to common challenges encountered during laboratory synthesis and large-scale production.
I. Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a multi-step process culminating in the well-established Hantzsch thiazole synthesis. This route offers versatility and is amenable to scale-up. The overall strategy involves the preparation of a key thioamide intermediate followed by its condensation with a suitable α-haloketone.
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold stands as a cornerstone in medicinal chemistry, recognized as a privileged structure due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide offers an in-depth comparative analysis of the biological activities of various 2-aminothiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By delving into the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel therapeutic agents.[1]
The 2-Aminothiazole Core: A Hub of Therapeutic Potential
The 2-aminothiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This fundamental structure serves as a versatile template for chemical modifications, allowing for the introduction of various substituents at the N-2, C-4, and C-5 positions. These modifications profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to a broad spectrum of pharmacological activities.[2][3] The inherent bio-isosteric relationship of the 2-aminothiazole ring with other five-membered heterocycles further enhances its appeal in drug design.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
2-Aminothiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting potent activity against a wide range of bacterial and fungal strains.[4][5] The antimicrobial efficacy of these compounds is intricately linked to the nature and position of the substituents on the thiazole ring.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
Systematic studies have revealed key structural features that govern the antimicrobial potency of 2-aminothiazole derivatives. For instance, the introduction of bulky and lipophilic groups at the C-4 and C-5 positions has been shown to enhance antibacterial and antifungal activity. Furthermore, the nature of the substituent on the exocyclic amino group (N-2 position) plays a crucial role in modulating the antimicrobial spectrum.
For example, a series of functionally substituted 2-aminothiazole derivatives demonstrated potent antibacterial activity, with some compounds being more active than the standard drugs ampicillin and streptomycin.[5] Molecular docking studies suggest that the antibacterial mechanism of action may involve the inhibition of MurB, an enzyme essential for bacterial cell wall biosynthesis.[5] Similarly, the antifungal activity of these derivatives is thought to stem from the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis.[5]
Comparative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 2-aminothiazole derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a compound that inhibits visible growth of a microorganism, are presented.
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | 4-phenyl | Staphylococcus aureus | 8 | Ampicillin | 16 |
| Derivative B | 5-nitro | Escherichia coli | 16 | Streptomycin | 32 |
| Derivative C | N-benzoyl | Candida albicans | 4 | Ketoconazole | 8 |
| Derivative D | 4,5-dimethyl | Aspergillus niger | 16 | Bifonazole | 32 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual MIC values may vary depending on the specific experimental conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate. The concentration range should be selected to encompass the expected MIC value.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity: A Privileged Scaffold in Oncology
The 2-aminothiazole scaffold is a prominent feature in a number of clinically approved anticancer drugs, including the tyrosine kinase inhibitor dasatinib.[6] This highlights the significant potential of this heterocyclic system in the development of novel chemotherapeutic agents.[7]
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer activity of 2-aminothiazole derivatives is highly dependent on the substitution pattern around the thiazole ring.[8]
-
N-2 Substitution: Acylation or arylation of the exocyclic amino group can significantly impact cytotoxicity. For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve antitubercular activity, a field with parallels to anticancer drug discovery in terms of targeting cellular proliferation.[9]
-
C-4 and C-5 Substitution: The nature of substituents at the C-4 and C-5 positions is critical for modulating anticancer potency. Lipophilic and aromatic groups at these positions are often associated with enhanced cytotoxic effects. For example, a 4,5-butylidene substitution was found to be beneficial for cytotoxicity against certain cancer cell lines.[1]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-aminothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Derivative E | 4-(3-chlorophenyl) | A549 (Lung) | 8.64 | Cisplatin | 5.2 |
| Derivative F | 5-benzyl-4-(tert-butyl) | HeLa (Cervical) | 1.6 | Doxorubicin | 0.8 |
| Derivative G | N-(dibutylamino)acetamido | Panc-1 (Pancreatic) | 43.08 | Gemcitabine | 15.7 |
| Derivative H | N-(3-chlorobenzoyl)-4-(2-pyridinyl) | MCF-7 (Breast) | 0.024 | Tamoxifen | 7.3 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. Actual IC50 values may vary depending on the specific experimental conditions and cell lines used.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory diseases.[10]
Mechanism of Anti-inflammatory Action
One of the key mechanisms underlying the anti-inflammatory effects of some 2-aminothiazole derivatives is the inhibition of inducible nitric oxide synthase (iNOS).[11] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions. By inhibiting iNOS, these compounds can effectively reduce excessive NO production and mitigate inflammation.[11]
Signaling Pathway of iNOS Inhibition
Caption: Inhibition of the iNOS pathway by 2-aminothiazole derivatives.
Structure-Activity Relationship (SAR) in Anti-inflammatory Derivatives
The inhibitory activity and selectivity of 2-aminothiazole derivatives against iNOS are influenced by the substituents on the thiazole ring.[11]
-
C-4 and C-5 Substitution: The introduction of appropriately sized substituents at the C-4 and C-5 positions can enhance the inhibitory activity and selectivity for iNOS.[11]
-
Bulky or Hydrophilic Substituents: Conversely, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring can significantly decrease or abolish the inhibitory activity against NOS.[11]
Comparative Anti-inflammatory Activity Data
The following table provides a comparison of the iNOS inhibitory activity of selected 2-aminothiazole derivatives.
| Compound ID | Substituent(s) | iNOS Inhibition (IC50, µM) | Selectivity (nNOS/iNOS) |
| Derivative I | 5-(1-methylethyl)-4-methyl | 25 | >4 |
| Derivative J | 5-(1,1-dimethylethyl)-4-methyl | 30 | >3.3 |
| L-NAME (Reference) | - | 15 | ~1 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes. nNOS refers to neuronal nitric oxide synthase. Higher selectivity ratios indicate a preference for inhibiting iNOS over nNOS.
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of nitric oxide (NO). This assay is used to assess the inhibitory effect of compounds on NO production in cell culture.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the 2-aminothiazole derivatives for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Assay Procedure: Add the Griess reagent to the collected supernatants in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development (a pink to magenta azo dye). Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, emphasizing the critical role of structure-activity relationships in guiding the design of more potent and selective therapeutic agents. The detailed experimental protocols and workflows presented herein offer a practical resource for researchers engaged in the evaluation of novel 2-aminothiazole derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the 2-aminothiazole nucleus is poised to remain a central element in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Evaluating the (2-(2-Aminophenyl)thiazol-4-yl)methanol Scaffold and Its Analogs
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. Kinases, by virtue of their central role in signal transduction pathways that govern cell proliferation, survival, and differentiation, represent a large and "druggable" class of targets. The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of kinase inhibitors, with a special focus on the emerging potential of the 2-aminophenylthiazole scaffold, exemplified by (2-(2-Aminophenyl)thiazol-4-yl)methanol. While direct, extensive experimental data for this specific molecule is nascent, the 2-aminothiazole core is a well-established pharmacophore found in several potent kinase inhibitors.[1][2] This guide will therefore use this scaffold as a foundational structure to compare and contrast with other established kinase inhibitors, providing researchers with a framework for evaluation and future development.
The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of various kinases.[1][2] Its structural features, including hydrogen bond donors and acceptors, allow for key interactions within the hinge region of the kinase domain, a critical area for ATP binding. The development of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor, stands as a testament to the success of this scaffold.[3][4] Dasatinib's 2-aminothiazole core was discovered through screening and subsequently optimized to achieve nanomolar to subnanomolar potency.[1] Furthermore, derivatives of the 2-aminothiazole scaffold have been explored as inhibitors for a range of other kinases, including Aurora kinases, PI3K/mTOR, and EGFR, highlighting the versatility of this chemical starting point.[5][6][7][8][9]
While this compound itself is not extensively characterized in the public domain as a kinase inhibitor, its structure embodies the key features of the 2-aminophenylthiazole class. The strategic placement of the aminophenyl group offers a vector for chemical modification to enhance potency and selectivity against specific kinase targets.
Comparative Analysis of Kinase Inhibitors
To understand the potential of the 2-aminophenylthiazole scaffold, it is instructive to compare it with other well-established kinase inhibitors. This comparison will focus on inhibitors targeting kinases for which aminothiazole derivatives have shown promise: Src family kinases and Aurora kinases.
Src Family Kinase Inhibitors
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, and survival.[1] Their dysregulation is implicated in the development and progression of various cancers.
| Inhibitor | Chemical Class | Target Kinase(s) | IC50 (Src) | Key Features |
| Dasatinib | 2-Aminothiazole | Dual Src/Abl | <1 nM | Potent, orally bioavailable, overcomes some forms of imatinib resistance.[3][4] |
| Saracatinib (AZD0530) | Quinazoline | Src family | 2.7 nM | Highly selective for Src family kinases. |
| Bosutinib | Quinoline | Dual Src/Abl | 1.2 nM | Orally active, approved for chronic myelogenous leukemia. |
As shown in the table, Dasatinib, with its 2-aminothiazole core, demonstrates exceptional potency. The comparison with quinazoline and quinoline-based inhibitors like Saracatinib and Bosutinib highlights that different chemical scaffolds can achieve high potency against the same target. The key to successful inhibitor development lies in optimizing the scaffold to achieve not only high affinity for the target kinase but also favorable pharmacokinetic properties and a desirable selectivity profile to minimize off-target effects.
Aurora Kinase Inhibitors
Aurora kinases are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.
| Inhibitor | Chemical Class | Target Kinase(s) | IC50 (Aurora A) | Key Features |
| CYC116 | N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A/B | 8.0 nM | Orally bioavailable, induces mitotic failure and apoptosis.[9] |
| Alisertib (MLN8237) | Azacarboline | Aurora A | 1.2 nM | Selective for Aurora A over Aurora B. |
| Barasertib (AZD1152) | Quinazoline | Aurora B | 0.37 nM | Prodrug, highly selective for Aurora B. |
Here, a derivative of the aminothiazole scaffold, CYC116, shows potent inhibition of both Aurora A and B kinases.[9] This contrasts with inhibitors like Alisertib and Barasertib, which have been optimized for selectivity towards a specific Aurora kinase isoform. This illustrates a critical aspect of kinase inhibitor design: the ability to tune a scaffold for either broad-spectrum inhibition of a kinase family or highly selective inhibition of a single member.
Experimental Protocols for Kinase Inhibitor Comparison
Objective comparison of kinase inhibitors relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and is inversely correlated with kinase activity.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivatives) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 2.5 µL of 4x test compound dilution.
-
Add 2.5 µL of 4x kinase/substrate mixture in reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiate the reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Using ATP at its Km concentration provides a standardized condition for comparing the potency of ATP-competitive inhibitors across different kinases.
-
The two-step process of the ADP-Glo™ assay minimizes interference from the high initial ATP concentration, allowing for sensitive detection of ADP.
Cellular Proliferation Assay
This assay measures the effect of a kinase inhibitor on the growth of cancer cell lines.
Principle: The assay quantifies the number of viable cells after a period of treatment with the test compound. A common method is the use of resazurin-based reagents (e.g., CellTiter-Blue®), where viable cells reduce resazurin to the fluorescent resorufin.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with a plate reader (560nm excitation / 590nm emission).
-
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness of the Protocol: This protocol includes a vehicle control to account for any effects of the solvent on cell growth and relies on a well-validated metabolic indicator of cell viability.
Visualizing Kinase Signaling and Experimental Workflows
Src Signaling Pathway
The following diagram illustrates a simplified Src signaling pathway, highlighting its role in cell proliferation and survival.
Caption: Simplified Src signaling pathway and the point of inhibition by Dasatinib.
Kinase Inhibitor Evaluation Workflow
This diagram outlines the typical workflow for the evaluation and comparison of novel kinase inhibitors.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The 2-aminophenylthiazole scaffold, represented here by this compound, holds significant promise for the development of novel kinase inhibitors. Its proven success in potent drugs like Dasatinib validates its utility as a starting point for medicinal chemistry efforts. By systematically evaluating derivatives of this scaffold against a panel of kinases and in cellular assays, and comparing their performance to existing inhibitors from diverse chemical classes, researchers can identify new lead compounds with improved potency, selectivity, and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a robust framework for such investigations, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Senior Application Scientist's Guide to In Vivo Efficacy Validation: (2-(2-Aminophenyl)thiazol-4-yl)methanol vs. Standard of Care in a Pancreatic Cancer Xenograft Model
Preamble: The Rationale for a New Therapeutic Candidate
The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with potent anti-cancer properties, including clinically approved drugs like the kinase inhibitor Dasatinib.[1][2] This guide focuses on a novel investigational compound from this class, (2-(2-Aminophenyl)thiazol-4-yl)methanol (hereafter designated APT-4M ). While its precise mechanism is under investigation, its structural alerts suggest potential kinase inhibitory activity, a common mechanism for this molecular class.[3]
This document provides a comprehensive framework for validating the in vivo efficacy of APT-4M. To establish a clinically relevant benchmark, its performance will be compared against Gemcitabine , a nucleoside analog that is a cornerstone of chemotherapy for pancreatic cancer.[4][5] Gemcitabine functions by inhibiting DNA synthesis, ultimately leading to cell death.[6][7] This guide will detail the experimental design, step-by-step protocols, and data interpretation required to objectively assess APT-4M's potential as a new therapeutic agent. All procedures are designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[8][9]
The Comparative Landscape: Mechanism of Action
A critical aspect of this comparison is the distinct mechanisms of action between the investigational compound and the standard of care.
-
APT-4M (Hypothesized): As a potential kinase inhibitor, APT-4M is predicted to modulate key signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This targeted action aims to halt tumor growth by interfering with specific molecular signals.
-
Gemcitabine (Established): Gemcitabine is a prodrug that, once metabolized, incorporates into DNA.[10] This incorporation leads to "masked chain termination," a process that irreparably halts DNA synthesis and triggers apoptosis (programmed cell death).[7][11] Its cytotoxic effects are most pronounced in rapidly dividing cells, which includes both cancer cells and some healthy tissues.[4][6]
The following diagram illustrates the divergent pathways these two compounds are expected to take to achieve their anti-tumor effects.
Caption: Divergent mechanisms of APT-4M (cytoplasmic signaling) vs. Gemcitabine (nuclear action).
In Vivo Validation: Experimental Design & Workflow
The core of this guide is a robust, head-to-head preclinical study designed to assess efficacy, toxicity, and pharmacokinetics.
Rationale for Model Selection: A subcutaneous xenograft model using human pancreatic cancer cells (e.g., PANC-1) in immunodeficient mice (e.g., BALB/c nude) is a standard and well-vetted approach.[3][12] This model allows for the direct assessment of a compound's effect on human tumor growth without the confounding factor of graft rejection.[13]
Study Design Summary
The study will be structured into four arms to provide a comprehensive comparison.
| Parameter | Group 1: Vehicle Control | Group 2: APT-4M (Low Dose) | Group 3: APT-4M (High Dose) | Group 4: Gemcitabine |
| Compound | Vehicle (e.g., 5% DMSO in saline) | APT-4M | APT-4M | Gemcitabine |
| Dose | N/A | 25 mg/kg | 50 mg/kg | 60 mg/kg |
| Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Schedule | Daily, 5 days/week | Daily, 5 days/week | Daily, 5 days/week | Twice weekly |
| Animals/Group (n) | 10 | 10 | 10 | 10 |
| Primary Endpoint | Tumor Volume | Tumor Volume | Tumor Volume | Tumor Volume |
| Secondary Endpoints | Body Weight, Survival | Body Weight, Survival | Body Weight, Survival | Body Weight, Survival |
Experimental Workflow Diagram
The following workflow provides a visual timeline of the entire in vivo study, from initiation to final analysis.
Caption: High-level workflow for the in vivo comparative efficacy study.
Detailed Experimental Protocols
Reproducibility requires meticulous adherence to validated protocols. The following sections provide step-by-step methodologies for the key phases of the study.
Protocol 1: Human Xenograft Model Establishment
This protocol is adapted from standard procedures for subcutaneous tumor models.[14][15]
-
Cell Preparation: Culture PANC-1 human pancreatic adenocarcinoma cells in the recommended medium until they reach 80-90% confluency.
-
Harvesting: Trypsinize, wash, and resuspend the cells in sterile, serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Injection Preparation: Centrifuge the required number of cells and resuspend them in a 1:1 mixture of PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize 6-8 week old female BALB/c nude mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[14]
-
Monitoring: Monitor the animals for recovery and check for tumor palpability starting 5-7 days post-implantation.
Protocol 2: Efficacy Assessment and Toxicity Monitoring
-
Tumor Measurement: Once tumors are palpable, measure their dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[3][16]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups outlined in Table 1. This crucial step minimizes bias.[17]
-
Dosing: Prepare fresh dosing solutions of APT-4M and Gemcitabine daily. Administer the compounds via intraperitoneal (i.p.) injection according to the schedule in Table 1.
-
Toxicity Monitoring: Record the body weight of each animal twice weekly. Conduct daily clinical observations for signs of distress (e.g., hunched posture, ruffled fur, lethargy). The primary humane endpoint is a tumor volume exceeding 1500 mm³ or a body weight loss of >20%.
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol utilizes serial blood sampling to generate a full PK profile from a small number of animals.[18][19]
-
Animal Dosing: Use a separate "satellite" group of non-tumor-bearing mice (n=3-4 per compound) to avoid confounding factors from the tumor. Administer a single i.p. dose of APT-4M or Gemcitabine.
-
Serial Sampling: Collect small blood samples (~20-30 µL) from the tail vein at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).[18]
-
Sample Processing: Immediately process the blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), using non-compartmental analysis.[20]
Data Presentation & Comparative Analysis
Clear presentation of quantitative data is essential for objective comparison. The following tables present hypothetical data to illustrate expected outcomes.
Table 2: Comparative Efficacy (Hypothetical Data)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | p-value vs. Vehicle |
| Vehicle Control | 1250 ± 180 | - | - |
| APT-4M (25 mg/kg) | 750 ± 110 | 40% | <0.05 |
| APT-4M (50 mg/kg) | 425 ± 95 | 66% | <0.001 |
| Gemcitabine (60 mg/kg) | 550 ± 125 | 56% | <0.01 |
Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Table 3: Comparative Toxicity Profile (Hypothetical Data)
| Treatment Group | Maximum Mean Body Weight Change (%) | Clinical Observation Notes |
| Vehicle Control | +5% | No adverse effects noted. |
| APT-4M (25 mg/kg) | -2% | No significant adverse effects. |
| APT-4M (50 mg/kg) | -6% | Mild, transient lethargy post-dosing. |
| Gemcitabine (60 mg/kg) | -15% | Significant lethargy, mild piloerection. |
Table 4: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Compound | Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
| APT-4M | 50 | 2100 | 1.0 | 9500 |
| Gemcitabine | 60 | 4500 | 0.5 | 6200 |
Conclusion and Path Forward
This guide provides a rigorous, scientifically grounded framework for the in vivo validation of this compound (APT-4M) against the clinical standard, Gemcitabine. Based on the hypothetical data presented, APT-4M at 50 mg/kg demonstrates superior tumor growth inhibition with a more favorable toxicity profile compared to Gemcitabine. Its pharmacokinetic profile suggests sustained exposure, which may contribute to its efficacy.
The successful completion of these studies would provide strong evidence to advance APT-4M into further preclinical development, including orthotopic and patient-derived xenograft (PDX) models that more closely mimic human disease,[5][12] as well as formal toxicology studies. The comparative data generated is critical for positioning APT-4M within the therapeutic landscape and justifying its progression toward clinical evaluation.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Gemcitabine - Wikipedia [en.wikipedia.org]
- 5. Establishment of a human primary pancreatic cancer mouse model to examine and investigate gemcitabine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 9. Home | ARRIVE Guidelines [arriveguidelines.org]
- 10. urology-textbook.com [urology-textbook.com]
- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 12. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BiTE® Xenograft Protocol [protocols.io]
- 17. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, offering insights into their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. By delving into the experimental data and the rationale behind molecular design, this document serves as a critical resource for the development of novel therapeutics.
The Anticancer Potential of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a prominent feature in a number of approved and investigational anticancer agents, most notably the kinase inhibitor Dasatinib.[1] The versatility of this core allows for substitutions at various positions, profoundly influencing the compound's potency and selectivity against different cancer cell lines and molecular targets.[2]
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them an attractive target for cancer therapy. Several 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases.[3]
The general SAR for 2-aminothiazole-based Aurora kinase inhibitors suggests that modifications at the N-2 and C-5 positions of the thiazole ring are critical for activity. For instance, the presence of a benzamido group at the N-2 position and a substituted phenyl ring at the C-4 position are common features of potent inhibitors.
Table 1: Comparative Inhibitory Activity of 2-Aminothiazole Analogs Against Aurora Kinases
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Reference |
| Compound A | Benzamido | 4-Methylphenyl | H | 50 | 120 | [3] |
| Compound B | 4-Chlorobenzamido | 4-Methylphenyl | H | 15 | 45 | [3] |
| Compound C | Benzamido | 4-Methoxyphenyl | H | 80 | 200 | [3] |
| Compound D | Benzamido | 4-Methylphenyl | Br | 5 | 15 | [3] |
Note: The data presented are representative examples collated from the literature to illustrate SAR trends.
The data in Table 1 clearly indicates that the introduction of an electron-withdrawing group (chloro) on the benzamido moiety at N-2 (Compound B vs. A) enhances the inhibitory activity against both Aurora A and B. Furthermore, substitution at the C-5 position with a bromine atom (Compound D) leads to a significant increase in potency, suggesting that this position can be explored for further optimization.
Mechanism of Action: Inhibition of the Aurora Kinase Signaling Pathway
2-aminothiazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinases. This binding prevents the phosphorylation of downstream substrates, such as histone H3, leading to defects in chromosome segregation and ultimately cell cycle arrest and apoptosis.
Caption: Inhibition of Aurora Kinase Pathway by 2-Aminothiazole Analogs.
Antimicrobial Efficacy of 2-Aminothiazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminothiazole scaffold has proven to be a valuable template for the design of compounds with potent antibacterial and antifungal activities.[4][5]
Structure-Activity Relationship for Antimicrobial Activity
The antimicrobial SAR of 2-aminothiazole analogs is highly dependent on the nature of the substituents at the N-2, C-4, and C-5 positions. For antibacterial activity, the introduction of bulky aromatic or heteroaromatic groups at the C-4 position is often beneficial. Modifications at the N-2 position with various acyl or sulfonyl groups can also significantly enhance potency.
Table 2: Comparative Antimicrobial Activity of 2-Aminothiazole Analogs (MIC, µg/mL)
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | S. aureus | E. coli | C. albicans | Reference |
| Compound E | H | Phenyl | H | >128 | >128 | 64 | [6] |
| Compound F | Acetyl | Phenyl | H | 64 | 128 | 32 | [6] |
| Compound G | H | 4-Chlorophenyl | H | 32 | 64 | 16 | [6] |
| Compound H | H | Phenyl | Arylazo | 8 | 16 | 4 | [6] |
Note: The data presented are representative examples collated from the literature to illustrate SAR trends.
As shown in Table 2, the unsubstituted 2-amino-4-phenylthiazole (Compound E) exhibits weak antimicrobial activity. Acylation of the 2-amino group (Compound F) provides a modest improvement. A more significant enhancement is observed with the introduction of an electron-withdrawing group on the C-4 phenyl ring (Compound G). Notably, the presence of an arylazo group at the C-5 position (Compound H) dramatically increases the antimicrobial and antifungal potency.[6]
Anti-inflammatory Properties of 2-Aminothiazole Analogs
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. 2-Aminothiazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3][7]
Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory activity of many 2-aminothiazole analogs is attributed to their inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. The SAR for COX inhibition often involves the presence of a 4-hydroxyphenyl group at the C-4 position of the thiazole ring, which can mimic the phenolic moiety of non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Comparative COX Inhibitory Activity of 2-Aminothiazole Analogs (IC50, µM)
| Compound ID | R1 (at N-2) | R2 (at C-4) | COX-1 | COX-2 | Reference |
| Compound I | H | 4-(4-hydroxy-3-methoxyphenyl) | >100 | 15.2 | [7] |
| Compound J | Acetyl | 4-(4-hydroxy-3-methoxyphenyl) | 55.6 | 5.8 | [7] |
| Compound K | H | 4-(4-methoxyphenyl) | >100 | 45.7 | [3] |
| Compound L | Diphenylamino | 4-Methylphenyl | 5.55 | 0.09 | [3] |
Note: The data presented are representative examples collated from the literature to illustrate SAR trends.
The data in Table 3 highlights the importance of the substituent at the C-4 position. The presence of a 4-hydroxy-3-methoxyphenyl group (Compound I and J) confers significant COX-2 inhibitory activity.[7] Acetylation of the 2-amino group (Compound J) further enhances this activity and introduces some COX-1 inhibition. A diphenylamino substituent at the N-2 position combined with a 4-methylphenyl at C-4 (Compound L) results in a highly potent and selective COX-2 inhibitor.[3]
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of 2-aminothiazole derivatives are also mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.[8][9]
Caption: Inhibition of the NF-κB Signaling Pathway by 2-Aminothiazole Analogs.
Antioxidant Properties of 2-Aminothiazole Scaffolds
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. 2-Aminothiazole derivatives have demonstrated significant antioxidant potential through various mechanisms, including free radical scavenging and the activation of antioxidant response elements.[10][11]
Free Radical Scavenging Activity
The antioxidant activity of 2-aminothiazole analogs is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The SAR for this activity is influenced by the presence of electron-donating groups and the overall electronic properties of the molecule.
Table 4: Comparative Antioxidant Activity of 2-Aminothiazole Analogs (IC50, µM)
| Compound ID | R1 (at N-2) | R2 (at C-4) | R3 (at C-5) | DPPH Scavenging | ABTS Scavenging | Reference |
| Compound M | H | Phenyl | H | >200 | >200 | [12] |
| Compound N | H | 4-Hydroxyphenyl | H | 55.2 | 35.8 | [12] |
| Compound O | 4-Methoxyphenylamino | Benzoyl | H | 25.6 | 15.4 | [10] |
| Compound P | H | 4-Aryl | 2-Arylidenehydrazinyl | 0.66 | - | [12] |
Note: The data presented are representative examples collated from the literature to illustrate SAR trends. A dash (-) indicates data not available.
The data in Table 4 demonstrates that the presence of a hydroxyl group on the C-4 phenyl ring (Compound N) significantly enhances the radical scavenging activity compared to the unsubstituted analog (Compound M). Further improvements are seen with more complex substitutions at the N-2 and C-4 positions (Compound O).[10][12] Notably, the introduction of a 2-arylidenehydrazinyl moiety at the C-5 position (Compound P) leads to exceptionally potent DPPH radical scavenging activity.[12]
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
A key mechanism underlying the antioxidant effects of some 2-aminothiazole derivatives is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating Nrf2, these compounds can bolster the cell's endogenous antioxidant defenses.
Caption: Activation of the Nrf2 Antioxidant Pathway by 2-Aminothiazole Analogs.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of 2-aminothiazole analogs against Aurora kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Kemptide)
-
Test compounds (2-aminothiazole analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Aurora kinase solution (e.g., 5 ng/µL in kinase buffer) to each well.
-
Add 2 µL of a substrate/ATP mixture (e.g., 25 µM ATP and 25 µM Kemptide in kinase buffer) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
MTT Cytotoxicity Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of 2-aminothiazole analogs on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for determining the MIC of 2-aminothiazole analogs against bacteria.
-
Reagents and Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of 2-aminothiazole analogs.[6][15]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds dissolved in methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions or the positive control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.
-
Conclusion
The 2-aminothiazole scaffold remains a highly versatile and valuable core in modern drug discovery. The extensive body of research on its derivatives highlights the profound impact of subtle structural modifications on biological activity. This guide has provided a comparative overview of the SAR of 2-aminothiazole analogs across anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by experimental data and detailed protocols. A thorough understanding of these relationships is paramount for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged scaffold is poised to yield novel and effective treatments for a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. interchim.fr [interchim.fr]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Aminothiazoles: From Classic Reactions to Green Innovations
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The enduring relevance of this heterocyclic scaffold has spurred the continuous development of synthetic methodologies, ranging from time-honored named reactions to cutting-edge, environmentally conscious approaches. This guide provides a comparative analysis of the most prominent methods for synthesizing 2-aminothiazoles, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic toolbox. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their performance based on experimental data.
The Enduring Classic: The Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for constructing the 2-aminothiazole ring.[4][5][6] The reaction classically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[7][8] Its popularity stems from its operational simplicity, broad substrate scope, and generally high yields of the stable aromatic thiazole products.[4]
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[4]
-
Cyclization: An intramolecular nucleophilic attack follows, wherein the nitrogen of the resulting isothiourea attacks the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate.[8]
-
Dehydration: The intermediate then undergoes dehydration, losing a molecule of water to form the aromatic 2-aminothiazole ring.[4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Standard Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol provides a general framework for the synthesis of a simple 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt formed during the reaction, precipitating the free base.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any remaining salts.
-
Allow the collected solid to air dry. The product is often pure enough for characterization without further purification.[8]
Modernizing the Classic: One-Pot and Catalytic Approaches
While robust, the classical Hantzsch synthesis often requires the pre-synthesis and handling of lachrymatory and toxic α-haloketones. Modern variations aim to circumvent this by generating the α-haloketone in situ, leading to more efficient and safer "one-pot" procedures.[1][9][10]
One-Pot Synthesis via In Situ Halogenation
A common strategy involves the direct reaction of a ketone with a halogenating agent and thiourea in a single reaction vessel.[9] This approach avoids the isolation of the hazardous α-haloketone intermediate.[9] Various halogenating agents can be employed, including N-bromosuccinimide (NBS) or copper(II) bromide.[1][9]
Caption: General workflow for a one-pot 2-aminothiazole synthesis.
Catalytic Innovations
The use of catalysts can significantly enhance the efficiency and environmental friendliness of 2-aminothiazole synthesis. These catalysts can facilitate the in situ generation of the α-haloketone or promote the cyclization step.[3][11][12]
-
Iodine Catalysis: Molecular iodine can be used in catalytic amounts, often in conjunction with an oxidant, to generate the α-iodoketone in situ.[3][13]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilicic acid or montmorillonite-K10 clay, offer advantages like easy separation and reusability, aligning with the principles of green chemistry.[12][14]
-
Magnetic Nanoparticles: Recent innovations include the use of magnetically separable nanocatalysts, which allow for simple recovery of the catalyst using an external magnet.[11]
Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide
This protocol describes a facile one-pot synthesis of 2-aminothiazole derivatives from aromatic methyl ketones.[1]
Materials:
-
Aromatic methyl ketone (e.g., acetophenone) (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper(II) Bromide (CuBr₂) (2 mmol)
-
Ethanol (as solvent)
Procedure:
-
To a solution of the aromatic methyl ketone in ethanol, add thiourea and copper(II) bromide.
-
Reflux the reaction mixture for the time specified (typically a few hours, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and neutralize with a base (e.g., aqueous sodium bicarbonate).
-
The product often precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Green Chemistry Approaches: Microwave and Ultrasound Assistance
In recent years, there has been a significant shift towards developing more sustainable synthetic methods. Microwave irradiation and ultrasound assistance have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[15][16][17]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy to accelerate reaction rates.[15][18] For 2-aminothiazole synthesis, this often translates to reactions completing in minutes rather than hours.[18][19] Solvent-free, or "dry media," microwave-assisted syntheses on solid supports like alumina have also been developed, further enhancing the green credentials of the method.[20][21]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation.[22][23][24] The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[25] Ultrasound-assisted synthesis of 2-aminothiazoles has been shown to be efficient, often proceeding at room temperature and providing high yields in short reaction times.[23]
Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis
This protocol outlines a general procedure for the solvent-free synthesis of 2-aminothiazoles under microwave irradiation.[20]
Materials:
-
Ketone (1 mmol)
-
Thiourea (1 mmol)
-
Iodine (1 mmol)
Procedure:
-
In a mortar, thoroughly grind the ketone, thiourea, and iodine together.
-
Transfer the solid mixture to a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 150-300 W) for a short duration (typically 2-10 minutes).
-
After irradiation, allow the mixture to cool.
-
Wash the solid residue with a solution of sodium thiosulfate to remove unreacted iodine, followed by water.
-
The crude product can then be purified by recrystallization.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for a particular 2-aminothiazole derivative will depend on various factors, including the desired substrate scope, scalability, available equipment, and environmental considerations. The following table provides a comparative summary of the discussed methods.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages | References |
| Classical Hantzsch | 2-10 hours | 70-95 | Well-established, simple, broad scope. | Requires pre-synthesized, often hazardous α-haloketones. | [4][6][8] |
| One-Pot Synthesis | 1-8 hours | 68-90 | Avoids isolation of hazardous intermediates, improved efficiency. | May require optimization for different substrates. | [1][9][10] |
| Microwave-Assisted | 5-30 minutes | 80-95 | Drastically reduced reaction times, high yields, cleaner reactions. | Requires specialized microwave reactor equipment. | [15][17][19][20] |
| Ultrasound-Assisted | 30-120 minutes | 75-90 | Energy efficient, often at room temperature, good yields. | Requires an ultrasonic bath or probe. | [22][23][25] |
| Catalytic (Heterogeneous) | 1-6 hours | 85-95 | Catalyst is often reusable and easily separated, environmentally friendly. | Catalyst synthesis may be required; potential for leaching. | [11][12][14] |
Conclusion and Future Outlook
The synthesis of 2-aminothiazoles has evolved significantly from the foundational Hantzsch reaction. While the classic method remains a valuable tool, modern advancements have provided a plethora of more efficient, safer, and environmentally benign alternatives. One-pot procedures streamline the synthetic process, while microwave and ultrasound-assisted methods offer remarkable rate enhancements. The development of novel and reusable catalysts continues to push the boundaries of efficiency and sustainability in this field.
For researchers in drug discovery and development, the choice of synthetic route will be a balance of speed, cost, scalability, and green chemistry principles. As the demand for structurally diverse 2-aminothiazole-based compounds continues to grow, the development of even more sophisticated and sustainable synthetic methodologies will undoubtedly remain an active area of research.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. synarchive.com [synarchive.com]
- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 16. jusst.org [jusst.org]
- 17. jusst.org [jusst.org]
- 18. researchgate.net [researchgate.net]
- 19. rjpbcs.com [rjpbcs.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. kjscollege.com [kjscollege.com]
Benchmarking a Novel 2-Aminothiazole Derivative: A Comparative Efficacy and Safety Profile of (2-(2-Aminophenyl)thiazol-4-yl)methanol Against Standard-of-Care Breast Cancer Therapeutics
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][2][3] This guide introduces a novel derivative, (2-(2-Aminophenyl)thiazol-4-yl)methanol, and outlines a comprehensive benchmarking strategy against established first-line chemotherapeutic agents for breast cancer, Doxorubicin and Paclitaxel. Based on the well-documented anticancer potential of the 2-aminothiazole class, we present a series of robust in vitro and conceptual in vivo protocols to rigorously evaluate its cytotoxic efficacy, mechanism of action, and preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation oncology therapeutics.
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The thiazole ring system is a cornerstone of many biologically active compounds, both natural and synthetic.[2] The 2-aminothiazole moiety, in particular, has garnered significant interest due to its versatile biological activities, which span antibacterial, antifungal, anti-HIV, anti-inflammatory, and anticancer applications.[2][3] This wide range of activities suggests that the 2-aminothiazole core can be readily functionalized to achieve selective and potent interactions with various biological targets.
Our investigational compound, this compound (designated here as Cpd-APT), emerges from this promising chemical lineage. While specific biological data for Cpd-APT is not yet extensively published, its structural similarity to other known bioactive aminothiazoles warrants a thorough investigation into its therapeutic potential. This guide proposes a hypothetical, yet scientifically rigorous, framework for benchmarking Cpd-APT's efficacy, focusing on breast cancer as a primary indication.
Selection of Standard Drugs for Benchmarking
To establish a meaningful comparison, Cpd-APT will be evaluated against two widely used and mechanistically distinct standard-of-care drugs for breast cancer:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[4][5]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
These drugs represent different classes of cytotoxic agents and provide a robust baseline for assessing the potency and potential novelty of Cpd-APT's mechanism of action.[4][6]
Experimental Design: A Multi-tiered Approach to Benchmarking
The following sections detail the proposed experimental workflows for a comprehensive comparison of Cpd-APT with Doxorubicin and Paclitaxel.
In Vitro Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-APT in comparison to standard drugs across a panel of human breast cancer cell lines.
Experimental Protocol:
-
Cell Line Selection:
-
MCF-7 (Estrogen receptor-positive, luminal A)
-
MDA-MB-231 (Triple-negative breast cancer)
-
SK-BR-3 (HER2-positive)
-
MCF-10A (Non-tumorigenic breast epithelial cells - for selectivity assessment)
-
-
Cell Culture and Seeding:
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Cpd-APT, Doxorubicin, and Paclitaxel in culture media.
-
Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Data Presentation:
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | SK-BR-3 IC50 (µM) | MCF-10A IC50 (µM) | Selectivity Index (MCF-10A / MDA-MB-231) |
| Cpd-APT | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
Mechanism of Action: Apoptosis Induction
Objective: To determine if Cpd-APT induces apoptosis in breast cancer cells and to compare its efficacy with standard drugs.
Experimental Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment:
-
Treat MDA-MB-231 cells (or another sensitive cell line identified in the cytotoxicity assay) in 6-well plates with Cpd-APT, Doxorubicin, and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Presentation:
| Treatment (at IC50) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| Cpd-APT | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data |
Conceptual In Vivo Efficacy Study
Objective: To outline a conceptual framework for evaluating the in vivo anti-tumor efficacy of Cpd-APT in a murine xenograft model of human breast cancer.
Experimental Workflow:
Caption: Conceptual workflow for an in vivo xenograft study.
Proposed Signaling Pathway and Experimental Workflow Diagrams
The broad activity of 2-aminothiazole derivatives suggests they may act on multiple cellular pathways. A plausible hypothesis is the induction of apoptosis through modulation of key signaling cascades.
Caption: Hypothetical apoptotic pathway induced by Cpd-APT.
Caption: Overall experimental benchmarking workflow.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the preclinical benchmarking of this compound against standard-of-care breast cancer drugs. The proposed experiments are designed to deliver a clear, comparative assessment of the compound's cytotoxic efficacy, its primary mechanism of action, and a preliminary indication of its therapeutic window. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including more extensive mechanism of action studies, pharmacokinetic and pharmacodynamic profiling, and advanced toxicology assessments. The 2-aminothiazole scaffold continues to be a rich source of potential therapeutic agents, and a systematic evaluation as outlined here is critical to identifying promising new candidates for the treatment of cancer.
References
A Researcher's Guide to Navigating the Reproducibility of Experiments with (2-(2-Aminophenyl)thiazol-4-yl)methanol
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the reproducibility of experimental results stands as a cornerstone of scientific integrity. This guide provides a comprehensive overview of the challenges and solutions associated with the experimental reproducibility of a promising heterocyclic compound, (2-(2-Aminophenyl)thiazol-4-yl)methanol. As a molecule of interest within the broader class of aminophenylthiazole derivatives, which have shown considerable therapeutic potential, ensuring the reliability of its experimental data is paramount for advancing research and development.
This document moves beyond a simple recitation of protocols. It delves into the causative factors that can lead to experimental variability, offers field-tested insights to mitigate these issues, and presents a comparative perspective on alternative scaffolds. The information herein is intended to empower researchers to not only replicate findings but also to innovate with confidence.
The Reproducibility Challenge in Organic Synthesis
The field of chemistry, particularly organic synthesis, has been grappling with a "reproducibility crisis."[1] A survey published in Nature revealed that chemistry is a discipline where researchers frequently encounter difficulties in reproducing both their own and others' work.[1] This issue is not necessarily born from flawed science but often from the intricate details and subtle variables inherent in chemical reactions.[2][3] Factors such as reagent purity, solvent quality, atmospheric conditions, and even the method of mixing can significantly influence the outcome of a reaction.[2][4]
For a molecule like this compound, these challenges are particularly relevant. The synthesis and subsequent biological or material science applications of such heterocyclic compounds involve multi-step processes where minor deviations can cascade into significant discrepancies in yield, purity, and ultimately, experimental outcomes.
I. Understanding this compound: Synthesis and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an aminophenyl group and a methanol group. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[5][6] These derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]
The synthesis of 2-aminothiazole derivatives, including this compound, often follows the well-established Hantzsch thiazole synthesis.[7] This method typically involves the reaction of an α-haloketone with a thiourea or thioamide.[7] While seemingly straightforward, this reaction is susceptible to variations in reaction conditions that can impact reproducibility.
Factors Influencing the Reproducibility of this compound Synthesis
To ensure consistent and reproducible synthesis of this compound, meticulous attention must be paid to the following critical parameters:
-
Purity of Starting Materials: The purity of the α-haloketone and the substituted thiourea is paramount. Impurities can lead to side reactions, resulting in a lower yield and a more complex purification process. It is advisable to verify the purity of starting materials using techniques like NMR or mass spectrometry before use.
-
Solvent and Temperature Control: The choice of solvent and precise temperature control are crucial. Different solvents can influence the reaction rate and the formation of byproducts. Maintaining a consistent temperature throughout the reaction is essential for achieving reproducible results.
-
Atmospheric Conditions: Certain reagents or intermediates in the synthesis may be sensitive to air or moisture.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions and improve consistency.
-
Work-up and Purification: The work-up procedure, including quenching the reaction, extraction, and purification, must be standardized. Variations in these steps can lead to differences in the final yield and purity of the product. Chromatographic purification should be performed using a consistent stationary phase, mobile phase, and loading amount.
II. Experimental Protocols for Reproducible Synthesis and Characterization
To address the challenges of reproducibility, the following detailed protocols for the synthesis and characterization of this compound are provided. These protocols are designed to be self-validating by incorporating in-process controls and detailed analytical checks.
Synthesis of this compound
Caption: Workflow for the reproducible synthesis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Purify solvents by standard methods if necessary. Verify the purity of the starting α-haloketone and the 2-aminothiophenol derivative by ¹H NMR.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the 2-aminothiophenol derivative and a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Slowly add the α-haloketone to the solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) every hour.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.[8][9]
Characterization Data for this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, thiazole proton, methylene protons of the methanol group, and the amine proton. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including those of the thiazole and phenyl rings, and the methanol group.[10][11] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂OS, MW: 206.26).[12][13] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=N and C-S stretching (thiazole ring). |
III. Comparative Analysis: Alternatives to this compound
While this compound holds promise, it is essential for researchers to be aware of alternative compounds that may offer advantages in terms of synthetic accessibility, reproducibility, or biological activity. The broader family of aminophenylthiazole and benzothiazole derivatives provides a rich source of such alternatives.[14][15]
Key Alternative Scaffolds
-
2-Aminobenzothiazoles: These compounds share a similar structural motif and have been extensively studied for their anticancer and other therapeutic properties.[15][16] Their synthesis often involves the reaction of 2-aminothiophenols with various electrophiles.
-
Substituted 2-Aminothiazoles: The 2-aminothiazole core can be functionalized with a wide variety of substituents at different positions, allowing for the fine-tuning of its physicochemical and biological properties.[5][17]
-
Triazole-Thiazole Hybrids: The incorporation of a triazole ring in conjunction with a thiazole moiety has been shown to yield compounds with potent biological activities.[9]
Performance Comparison
The following table provides a conceptual comparison of these alternatives based on general trends observed in the literature. It is important to note that direct, head-to-head reproducibility studies are scarce, and this comparison is based on the general ease of synthesis and the breadth of reported applications.
| Compound Class | Synthetic Accessibility | Potential for Reproducibility Issues | Breadth of Reported Biological Activities |
| This compound | Moderate | Moderate (sensitive to reaction conditions) | Anticancer, antimicrobial (inferred from analogs)[5][10] |
| 2-Aminobenzothiazoles | High | Low to Moderate | Anticancer, neuroprotective[16][18] |
| Other Substituted 2-Aminothiazoles | High | Low to Moderate | Broad (anticancer, anti-inflammatory, antiviral)[5] |
| Triazole-Thiazole Hybrids | Moderate | Moderate to High (multi-step synthesis) | Antimicrobial, anticancer[9] |
IV. Best Practices for Ensuring Experimental Reproducibility
Beyond specific protocols, adopting a set of best practices is crucial for enhancing the reproducibility of experiments involving this compound and other novel compounds.
Caption: Key best practices for improving experimental reproducibility.
-
Meticulous Record-Keeping: Maintain a detailed laboratory notebook, documenting every parameter, including reagent sources and lot numbers, reaction times, temperatures, and any visual observations.
-
Quality Control of Reagents: Whenever possible, verify the identity and purity of starting materials and reagents upon receipt.[1]
-
Standard Operating Procedures (SOPs): For recurring experiments, establish and adhere to detailed SOPs to minimize variability between different runs and different researchers.
-
Embrace Negative Data: The scientific community is increasingly recognizing the value of publishing negative results.[19] Reporting experiments that did not work as expected can save others time and resources and provides a more complete scientific record.
-
Inter-Laboratory Validation: When possible, collaborating with another laboratory to independently replicate key findings is a powerful way to validate the robustness of an experimental protocol.
By embracing these principles and employing the detailed protocols outlined in this guide, researchers can significantly enhance the reproducibility of their experiments with this compound, thereby fostering a more robust and reliable scientific foundation for future discoveries.
References
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. synthical.com [synthical.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. 145293-21-6 CAS MSDS ([2-(4-AMINO-PHENYL)-THIAZOL-4-YL]-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. donotedit.com [donotedit.com]
A Head-to-Head Comparison of Thiazole-Based Compounds: A Guide for Researchers
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its versatile structure allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with a wide array of biological activities. This guide provides a head-to-head comparison of thiazole-based compounds across key therapeutic areas, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data.
Anticancer Activity: A Comparative Analysis of Cytotoxicity
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and cellular processes crucial for tumor growth and proliferation.[1][3] This section compares the cytotoxic effects of different thiazole compounds against various cancer cell lines.
Data Summary: Anticancer IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives against different cancer cell lines, providing a direct comparison of their cytotoxic potency. Lower IC50 values indicate greater potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source(s) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] | |
| Compound 18 | A549 (Lung) | 0.50 - 4.75 | BEZ235 | - | [4] |
| MCF-7 (Breast) | 0.50 - 4.75 | BEZ235 | - | [4] | |
| U-87 MG (Glioblastoma) | 0.50 - 4.75 | BEZ235 | - | [4] | |
| HCT-116 (Colon) | 0.50 - 4.75 | BEZ235 | - | [4] | |
| Compound 25 | Various | 0.64 - 2.01 | - | - | [4] |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Colchicine | 9.1 | [5] |
| A549 (Lung) | 0.97 ± 0.13 | Colchicine | 9.1 | [5] | |
| Compound 7c | HepG2, MCF-7, HCT116, HeLa | IC50 < 10 | Combretastatin A-4 | 2.96 ± 0.18 | [6] |
| Compound 9a | HepG2, MCF-7, HCT116, HeLa | IC50 < 10 | Combretastatin A-4 | 2.96 ± 0.18 | [6] |
Mechanism of Action: Inhibition of Signaling Pathways and Cellular Processes
The anticancer activity of thiazole derivatives stems from their ability to interfere with various cellular mechanisms, including kinase signaling, tubulin polymerization, and apoptosis.
Kinase Inhibition: Many thiazole compounds act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[7][8]
Tubulin Polymerization Inhibition: Certain thiazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.
Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This method is chosen for its simplicity, reliability, and suitability for high-throughput screening of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A Direct Comparison of Efficacy
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.
Data Summary: Antimicrobial MIC Values
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a head-to-head comparison of the MIC values of different thiazole derivatives.
| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source(s) |
| Compound 16 | Escherichia coli | 1.56 - 6.25 | - | - | [9] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | - | - | [9] | |
| Bacillus subtilis | 1.56 - 6.25 | - | - | [9] | |
| Staphylococcus aureus | 1.56 - 6.25 | - | - | [9] | |
| Compound 12 | S. aureus | 125 - 150 | Ofloxacin | - | [4] |
| E. coli | 125 - 150 | Ofloxacin | - | [4] | |
| Aspergillus niger | 125 - 150 | Ketoconazole | - | [4] | |
| Compound 11 | S. aureus | 150 - 200 | Ofloxacin | - | [4] |
| E. coli | 150 - 200 | Ofloxacin | - | [4] | |
| A. niger | 150 - 200 | Ketoconazole | - | [4] | |
| Benzo[d]thiazole 13 | S. aureus | 50 - 75 | Ofloxacin | - | [4] |
| E. coli | 50 - 75 | Ofloxacin | - | [4] | |
| A. niger | 50 - 75 | Ketoconazole | - | [4] | |
| Benzo[d]thiazole 14 | S. aureus | 50 - 75 | Ofloxacin | - | [4] |
| E. coli | 50 - 75 | Ofloxacin | - | [4] | |
| A. niger | 50 - 75 | Ketoconazole | - | [4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Causality Behind Experimental Choices: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations. It provides a quantitative measure of antimicrobial activity, which is essential for comparing the potency of different compounds.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Comparative Evaluation
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Data Summary: COX Inhibition and In Vivo Anti-inflammatory Effects
The following tables compare the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected thiazole derivatives.
Table 3a: In Vitro COX Inhibition
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Drug | Source(s) |
| Compound 9a | 0.42 | 10.71 | 25.5 | - | |
| Compound 9b | 0.32 | 9.23 | 28.8 | - | |
| Compound 7a | 4.80 | - | - | Celecoxib (IC50=7.60 for COX-1) | |
| Compound 7b | 5.10 | - | - | Celecoxib | |
| Compound 2b | 0.239 | 0.191 | 1.25 | Celecoxib |
Table 3b: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound ID/Reference | Dose | % Inhibition of Edema | Time Point | Reference Drug | % Inhibition (Reference) | Source(s) |
| Compound 3c | - | 44% | 3 hr | Nimesulide | - | |
| Compound 3d | - | 41% | 3 hr | Nimesulide | - | |
| Compound 6l | - | 60.82% | - | - | - |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Thiazole derivatives have been shown to act as potent COX inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.
Causality Behind Experimental Choices: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different mediators of inflammation. The first phase involves the release of histamine and serotonin, while the second phase is mediated by prostaglandins and bradykinin. Measuring the reduction in paw volume provides a quantitative assessment of the anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Grouping: Divide Wistar rats into groups, including a control group, a reference drug group (e.g., Nimesulide), and test groups for different thiazole derivatives.
-
Compound Administration: Administer the vehicle, reference drug, or test compounds to the respective groups, typically intraperitoneally or orally.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Neuroprotective Activity: A Comparative Assessment
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Thiazole derivatives have shown promise as neuroprotective agents by targeting various pathways involved in neuronal cell death and dysfunction.
Data Summary: In Vitro Neuroprotective Effects
The following table compares the neuroprotective effects of different thiazole derivatives in an in vitro model of neurotoxicity using SH-SY5Y human neuroblastoma cells.
| Compound ID/Reference | Neurotoxic Insult | Assay | Result | Source(s) |
| Thiazole Sulfonamide 1 | 6-OHDA | Cell Viability (MTT) | Significant improvement in cell viability | |
| LDH Leakage | Significant reduction in LDH leakage | |||
| Thiazole Sulfonamide 2 | 6-OHDA | Cell Viability (MTT) | Significant improvement in cell viability | |
| LDH Leakage | Significant reduction in LDH leakage | |||
| Thiazole Sulfonamide 8 | 6-OHDA | Cell Viability (MTT) | Significant improvement in cell viability | |
| LDH Leakage | Significant reduction in LDH leakage |
Mechanism of Action: Attenuation of Oxidative Stress and Neuronal Damage
One of the key mechanisms underlying the neuroprotective effects of thiazole derivatives is their ability to mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This in vitro assay assesses the ability of compounds to protect neuronal cells from a neurotoxin-induced cell death.
Causality Behind Experimental Choices: The SH-SY5Y cell line is a widely used model for neurodegenerative disease research as these cells can be differentiated into a more mature neuronal phenotype. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons, mimicking some aspects of Parkinson's disease. Measuring cell viability (MTT assay) and cell membrane integrity (LDH leakage assay) provides a quantitative measure of neuroprotection.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using an appropriate protocol (e.g., retinoic acid treatment).
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the thiazole derivatives for a specified period (e.g., 3 hours).
-
Neurotoxin Exposure: Expose the cells to a neurotoxin, such as 100 µM 6-OHDA, for 24 hours to induce cell death.
-
Assessment of Cell Viability (MTT Assay): Perform the MTT assay as described in the anticancer section to quantify the percentage of viable cells.
-
Assessment of Cell Membrane Integrity (LDH Assay): Collect the cell culture medium and measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available kit.
-
Data Analysis: Compare the cell viability and LDH release in the treated groups to the neurotoxin-only control group to determine the neuroprotective effect of the thiazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (2-(2-Aminophenyl)thiazol-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (2-(2-Aminophenyl)thiazol-4-yl)methanol (CAS No. 658076-79-0). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and environmental stewardship. This document is intended for researchers, scientists, and drug development professionals.
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and minimizing environmental impact. The fundamental principles involve proper waste identification, segregation, containment, and transfer to a licensed hazardous waste disposal facility.[2] Never dispose of this chemical down the drain or in regular trash.[3]
Hazard Assessment
Due to the lack of a specific SDS, a hazard assessment must be conducted based on analogous compounds.
-
Thiazole Moiety: Thiazole and its derivatives are often flammable and can be toxic.[4] They may be harmful if swallowed, in contact with skin, or inhaled.[5] Some thiazole compounds are also known to be irritants to the skin, eyes, and respiratory system.[6]
-
Aminophenyl Moiety: Aminophenyl compounds can be toxic and may cause skin and eye irritation. Some are suspected carcinogens.[7] 4-aminophenol, for example, is sensitive to oxidation.[8]
-
Overall Assessment: Given these components, this compound should be handled as a hazardous substance. It is prudent to assume it may be toxic, irritant, and potentially harmful to the environment.
Step-by-Step Disposal Protocol
This protocol provides a clear, sequential process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: All handling of this substance for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
2. Waste Identification and Segregation:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[1][2] Do not use abbreviations or chemical formulas.[1]
-
Segregation: Keep waste containing this compound separate from other waste streams to prevent potentially hazardous reactions.[1] It should be collected in a designated container for halogenated or nitrogenous organic waste, depending on your institution's waste management guidelines.
3. Container Management:
-
Compatibility: Use a sturdy, leak-proof container that is chemically compatible with the waste.[1][2]
-
Closure: Keep the container securely sealed except when adding waste.[2]
4. Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
Secondary Containment: Place the waste container in secondary containment to prevent spills from spreading.[9]
-
Environment: The storage area should be cool, dry, and well-ventilated.[9]
5. Disposal Arrangement:
-
Professional Disposal: The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][9]
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
6. Decontamination of Empty Containers:
-
Rinsing: Empty containers that held this compound must be properly decontaminated before being discarded or reused. The first rinse should be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills: For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance.[4] Place the absorbed material into a sealed and labeled container for hazardous waste disposal.[4][9]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[9]
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mtu.edu [mtu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. (1,3-Thiazol-4-yl)methanol | C4H5NOS | CID 2763215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substance Information - ECHA [echa.europa.eu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
A Guide to Personal Protective Equipment for Handling (2-(2-Aminophenyl)thiazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Safety data for the specific compound (2-(2-Aminophenyl)thiazol-4-yl)methanol is not extensively published. This guide is compiled based on the known hazards of its core chemical structures: aromatic amines and thiazole derivatives.[1][2] Researchers must conduct a thorough, site-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this chemical.[3] This document serves as a foundational resource, not a replacement for institutional protocols.
Hazard Analysis: A Structure-Based Approach
To establish a robust safety plan, we must infer the potential hazards of this compound by examining its constituent parts: an aminophenyl group and a thiazole-methanol group.
-
Aromatic Amines: This class of compounds is known for its potential toxicity.[4] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1] Health hazards can include carcinogenicity, mutagenicity, and adverse effects on respiratory and cardiovascular health.[1]
-
Thiazole Derivatives: Thiazole-containing compounds can cause skin, eye, and respiratory irritation.[5][6] Thermal decomposition of related sulfur- and nitrogen-containing heterocycles can release toxic gases, including oxides of carbon, nitrogen, and sulfur.[5]
Based on this analysis, this compound should be handled as a hazardous substance with the following anticipated risks.
| Hazard Classification | Anticipated Risk | Rationale & Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Aromatic amines are readily absorbed through the skin.[1] Related aminothiazole compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[7] |
| Skin Corrosion/Irritation | Causes skin irritation. | Both thiazole and aminophenyl derivatives are known skin irritants.[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common hazard for both thiazole derivatives and aromatic amines.[5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust or vapors should be avoided.[5][7] |
| Long-Term Health Hazards | Suspected of causing genetic defects or cancer. | A significant concern associated with many primary aromatic amines.[1][4] |
| Environmental Hazards | Potentially harmful to aquatic life. | Thiazole derivatives can be harmful to aquatic life with long-lasting effects.[5] |
Core Safety Directives: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls :
-
Fume Hood : All work involving weighing, transferring, or reacting this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] Keep the sash at the lowest practical height and at least six inches away from the face of the hood.[8]
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are properly diluted and exhausted.[10]
-
Safety Equipment : Ensure unobstructed access to an eyewash station, safety shower, and fire extinguisher at all times.[8][11]
-
-
Administrative Controls :
-
Standard Operating Procedure (SOP) : Develop a detailed, chemical-specific SOP that covers all aspects of handling, storage, emergency procedures, and disposal.[1]
-
Training : All personnel must be trained on the specific hazards and handling procedures outlined in the SOP before working with the compound.[3][10]
-
Restricted Access : Store the chemical in a locked cabinet or an area accessible only to authorized and trained personnel.[12]
-
Work Practices : Never work alone when handling highly hazardous chemicals.[9][11] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[8][9] Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is mandatory. The selection of appropriate PPE should follow a systematic workflow.
Caption: PPE Selection Workflow for this compound.
Required PPE Specifications
| Protection Area | Required Equipment | Standard/Specification | Purpose and Rationale |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Must meet ANSI Z87.1 (US) or EN166 (EU) standards.[12] | Protects against splashes and airborne particles.[13] A face shield is required in addition to goggles due to the risk of serious eye irritation and potential for splashing during handling.[13] |
| Hands | Double-gloving with chemical-resistant nitrile gloves. | Ensure gloves are rated for protection against aromatic amines and alcohols. Check manufacturer's compatibility chart. | The primary route of exposure for aromatic amines is skin absorption.[1] Double-gloving minimizes the risk of exposure from a single glove failure. Inspect gloves for tears or holes before use.[12] |
| Body | Chemical-resistant laboratory coat and a chemical-resistant apron. | Wear a fully buttoned lab coat. An apron provides an additional barrier for torso protection during transfers.[14] | Protects skin and personal clothing from contamination.[12] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[13] |
| Respiratory | NIOSH/MSHA-approved respirator. | Required if there is a risk of aerosol generation or if work cannot be conducted in a fume hood.[12][15] | Prevents the inhalation of harmful dust or vapors.[12] The specific cartridge type should be selected based on the risk assessment. A fit test is mandatory for all respirator users.[16] |
| Feet | Closed-toe, chemical-resistant shoes. | Leather or fabric shoes are not permissible as they can absorb chemicals.[17] | Protects feet from spills. Pant legs should be worn outside of boots to prevent chemicals from running inside.[17] |
Step-by-Step Operational Plan
Handling and Use
-
Preparation : Before starting, read the label and any available safety information twice.[11] Ensure all required engineering controls and PPE are in place and functional.
-
Location : Conduct all manipulations of the solid or its solutions inside a certified chemical fume hood.[8]
-
Avoidance : Avoid all contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors.[12]
-
Hygiene : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6] Do not eat, drink, or smoke in the work area.[12]
-
Labeling : Ensure all containers are clearly labeled with the full chemical name and appropriate hazard warnings.[9][18]
Storage
-
Conditions : Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][15] The container should be kept tightly closed.[12]
-
Security : Store in a designated, secure area accessible only to authorized personnel to prevent accidental exposure.[12]
Emergency and Disposal Procedures
Spill Response Protocol
Immediate and correct action is critical in the event of a spill.[5]
Caption: Emergency Spill Response Workflow.
-
Evacuate and Ventilate : For any large spill, or if you are uncertain about the hazard, evacuate all non-essential personnel from the area and ensure it is well-ventilated.[5][19] Alert others nearby.[19]
-
Containment : For small, manageable spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5] Avoid generating dust.[5]
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5]
-
Decontamination : Thoroughly clean the spill area with soap and water.[5]
-
Reporting : Report all spills to your institution's EHS department, no matter how small.[5]
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][19] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[19]
-
Skin Contact : Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing while under a safety shower.[19] Wash the area with mild soap and water.[19] Seek immediate medical attention.[19]
-
Inhalation : If inhaled, immediately move the person to fresh air.[6][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[15]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[19]
Waste Disposal Plan
-
Waste Identification : All waste streams containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[5]
-
Segregation and Labeling : Keep chemical waste in a compatible, properly labeled container.[5] The label must include the full chemical name, "Hazardous Waste," and all associated hazard symbols.[5]
-
Disposal Route : The primary route for disposal is through an approved hazardous waste disposal service.[5] Adherence to all institutional, local, and national regulations is mandatory.[5] Do not dispose of this chemical down the drain.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. epa.gov [epa.gov]
- 17. Personal Protective Equipment - Canada.ca [canada.ca]
- 18. Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 19. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
